molecular formula C19H26ClNO2 B1677060 Nylidrin hydrochloride CAS No. 849-55-8

Nylidrin hydrochloride

Katalognummer: B1677060
CAS-Nummer: 849-55-8
Molekulargewicht: 335.9 g/mol
InChI-Schlüssel: CLJHABUMMDMAFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nylidrin hydrochloride is an alkylbenzene.

Eigenschaften

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957360
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849-55-8
Record name Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nylidrin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buphenine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NYLIDRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Nylidrin Hydrochloride on Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, also known as buphenine hydrochloride, is a sympathomimetic amine that has been clinically utilized for its vasodilatory properties. While traditionally classified as a beta-adrenergic agonist, a comprehensive review of the available scientific literature reveals a more complex pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with beta-adrenergic receptors. It consolidates available quantitative data on its binding affinity and functional potency, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams. A notable finding is the evidence suggesting a significant interaction of Nylidrin with alpha-adrenergic receptors, which is also explored to provide a complete and nuanced understanding of its physiological effects.

Introduction

This compound is a peripheral vasodilator that has been used in the management of vascular disorders characterized by vasospasm, such as Raynaud's disease and intermittent claudication.[1] Its therapeutic effects have been primarily attributed to its ability to relax vascular smooth muscle, leading to increased blood flow.[1] The principal mechanism underlying this vasodilation has been historically ascribed to its agonist activity at beta-adrenergic receptors.[1][2]

Beta-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial regulators of cardiovascular and pulmonary function. They are broadly classified into three subtypes: β1, β2, and β3. Stimulation of β2-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasodilation.[3] In contrast, stimulation of β1-adrenergic receptors, primarily found in the heart, results in increased heart rate and contractility.[4]

This guide will delve into the specific interactions of this compound with these receptor subtypes, presenting the available quantitative data and the experimental methods used to derive them. Furthermore, it will address the evidence pointing towards a significant alpha-adrenergic component in its mechanism of action, a factor that is critical for a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action at Beta-Adrenergic Receptors

This compound functions as an agonist at beta-adrenergic receptors.[2] Upon binding to these receptors, particularly the β2 subtype, it initiates a cascade of intracellular events that culminate in smooth muscle relaxation.

Signaling Pathway

The binding of Nylidrin to a β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1] The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the vascular smooth muscle and vasodilation.[1]

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Hydrochloride Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs Gs Protein (α, β, γ) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase PKA->MLCK_active Inactivates MLCK_inactive Inactive Myosin Light Chain Kinase MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to

Figure 1: this compound signaling pathway at the β2-adrenergic receptor.

Quantitative Pharmacological Data

A critical aspect of understanding a drug's mechanism of action is the quantitative assessment of its interaction with its targets. This includes its binding affinity (Ki or KD) and its functional potency (EC50).

Binding Affinity

Binding affinity reflects how strongly a ligand binds to a receptor. A lower dissociation constant (KD) or inhibition constant (Ki) indicates a higher binding affinity.

A significant finding from a study on rat vas deferens indicates that this compound possesses a substantially higher affinity for α1-adrenergic receptors than for β2-adrenergic receptors.[5]

Receptor SubtypeTissue/SystemLigandParameterValue (nM)
α1-Adrenergic Rat Vas DeferensNylidrinKD41 ± 3
β2-Adrenergic Rat Vas DeferensNylidrinKD900 ± 50
Table 1: Binding Affinity of this compound for Adrenergic Receptors.[5]
Functional Potency

Functional potency (EC50) is the concentration of a drug that gives a half-maximal response.

A study on isolated, arterially perfused cat eyes observed that Nylidrin induced a half-maximal response at a concentration of 40 to 50 µM.[6]

ParameterTissue/SystemValue (µM)
Half-Maximal Response Cat Eye40 - 50
Table 2: Functional Potency of this compound.[6]

Comprehensive EC50 data for Nylidrin at human β1, β2, and β3 adrenergic receptors are not available in the current literature.

Experimental Protocols

The quantitative data presented above are derived from specific experimental assays. The following sections outline the general methodologies for these key experiments.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of a drug for a receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Tissue/Cell Homogenization Membrane Membrane Isolation Tissue->Membrane Incubate Incubate Membranes with Radioligand (e.g., ³H-prazosin for α1) and varying concentrations of Nylidrin Membrane->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Scintillation Scintillation Counting to Quantify Radioactivity Filter->Scintillation Analysis Data Analysis to Determine Ki/KD Scintillation->Analysis

Figure 2: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.

  • Incubation: The isolated membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-dihydroalprenolol for β receptors) and varying concentrations of unlabeled this compound.

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of Nylidrin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or KD value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to determine the potency (EC50) of a Gs-coupled receptor agonist.

cAMP_Accumulation_Assay cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_detection Detection & Analysis Cells Culture Cells Expressing β-Adrenergic Receptors Treat Treat Cells with Varying Concentrations of Nylidrin Cells->Treat Lyse Lyse Cells to Release Intracellular cAMP Treat->Lyse Detect Quantify cAMP Levels (e.g., ELISA, HTRF) Lyse->Detect Analysis Data Analysis to Determine EC50 Detect->Analysis

Figure 3: General workflow for a cAMP accumulation assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

  • Treatment: The cells are treated with varying concentrations of this compound for a specific period.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

  • Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined, representing the concentration of Nylidrin that produces 50% of the maximal response.

Interaction with Alpha-Adrenergic Receptors

The finding that this compound exhibits a significantly higher binding affinity for α1-adrenergic receptors compared to β2-adrenergic receptors in rat vas deferens is a critical consideration in understanding its overall mechanism of action.[5] While Nylidrin is functionally a β-agonist, its interaction with α1-receptors could contribute to its pharmacological effects.

Stimulation of α1-adrenergic receptors, which are also prevalent in vascular smooth muscle, typically leads to vasoconstriction. Therefore, Nylidrin's higher affinity for these receptors presents a pharmacological paradox. It is possible that Nylidrin acts as an antagonist or a very weak partial agonist at α1-receptors, which could contribute to its vasodilatory effect by blocking the actions of endogenous vasoconstrictors like norepinephrine. However, further functional studies are required to elucidate the precise nature of Nylidrin's activity at α1-adrenergic receptors.

Conclusion

This compound's mechanism of action is more complex than its simple classification as a beta-adrenergic agonist would suggest. While it does act as an agonist at β2-adrenergic receptors, leading to vasodilation through the canonical Gs-adenylyl cyclase-cAMP pathway, there is compelling evidence of its high affinity for α1-adrenergic receptors. This dual interaction likely contributes to its overall pharmacological profile.

The lack of comprehensive quantitative data for Nylidrin's binding and functional activity at all human beta-adrenergic receptor subtypes highlights an area for future research. A complete understanding of its receptor selectivity and potency is essential for a more precise application of this drug and for the development of more targeted therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such investigations. For drug development professionals, the complex pharmacology of Nylidrin underscores the importance of comprehensive receptor profiling to fully characterize the mechanism of action of a compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nylidrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) hydrochloride, also known as buphenine hydrochloride, is a synthetic sympathomimetic amine that primarily functions as a peripheral vasodilator.[1][2] Classified as a beta-adrenergic agonist, it has been historically utilized in the management of peripheral vascular disorders, such as intermittent claudication, and certain conditions that may benefit from increased blood flow.[1][3] Its therapeutic effects are attributed to its ability to relax the smooth muscles in blood vessels, thereby enhancing circulation.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, pharmacological profile, and relevant experimental protocols for Nylidrin hydrochloride.

Chemical and Physical Properties

This compound is a white, crystalline powder that is odorless and tasteless.[4][5] It exhibits slight solubility in water and alcohol.[5] The following table summarizes its key chemical and physical properties.

PropertyValueReference(s)
IUPAC Name 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride[2]
Molecular Formula C₁₉H₂₆ClNO₂[2][6]
Molecular Weight 335.9 g/mol [2][6]
Melting Point 217 °C[4]
Solubility Slightly soluble in water and alcohol; very slightly soluble in chloroform (B151607) and ether.[5]
pH (1% solution) 4.5 - 6.5[4][5]
Appearance White crystalline powder[4]
Odor Odorless[4]
Taste Tasteless[4]
CAS Number 849-55-8[5]

Mechanism of Action

This compound exerts its pharmacological effects primarily through the stimulation of beta-adrenergic receptors.[1][7] This action initiates a cascade of intracellular events, leading to vasodilation and other physiological responses.

Signaling Pathway

The primary mechanism of action involves the activation of β2-adrenergic receptors, which are G-protein-coupled receptors.[4] Upon binding of this compound, the receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations.[1] This reduction in free calcium ions within vascular smooth muscle cells leads to their relaxation and, consequently, vasodilation.[1]

Nylidrin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Nylidrin Nylidrin HCl Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Calcium ↓ Intracellular Ca²⁺ PKA->Calcium Leads to Vasodilation Vasodilation Calcium->Vasodilation Results in HPLC_Workflow Start Start Prep_Standard Prepare Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample Solutions Start->Prep_Sample System_Equilibration Equilibrate HPLC System Prep_Standard->System_Equilibration Prep_Sample->System_Equilibration Inject_Standard Inject Standard Solutions System_Equilibration->Inject_Standard Calibration_Curve Generate Calibration Curve Inject_Standard->Calibration_Curve Inject_Sample Inject Sample Solution Calibration_Curve->Inject_Sample Data_Acquisition Acquire Chromatographic Data Inject_Sample->Data_Acquisition Quantification Quantify Nylidrin HCl Data_Acquisition->Quantification End End Quantification->End

References

Pharmacological Profile of Nylidrin as a Vasodilator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin (B1677059), also known as buphenine, is a sympathomimetic drug historically used as a peripheral vasodilator for the treatment of vascular disorders such as arteriosclerosis and Raynaud's disease.[1][2][3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent increase in blood flow.[4] This technical guide provides a comprehensive overview of the pharmacological profile of Nylidrin, with a specific focus on its vasodilator properties. It includes available data on its mechanism of action, pharmacokinetics, and relevant (though limited) quantitative efficacy data. Detailed descriptions of key experimental methodologies used to assess its effects are also provided, along with diagrams of its signaling pathway. It is important to note that Nylidrin has been withdrawn from the market in the United States by the FDA due to a lack of substantial evidence of effectiveness for certain indications.[3]

Mechanism of Action

Nylidrin functions primarily as a β-adrenergic receptor agonist.[4] While it is often classified as a β1/β2 adrenergic agonist, its vasodilatory effects are predominantly attributed to its action on β2-adrenergic receptors located on vascular smooth muscle cells.[5]

Signaling Pathway

The binding of Nylidrin to β2-adrenergic receptors initiates a cascade of intracellular events culminating in vasodilation. This signaling pathway is outlined below:

  • Receptor Binding: Nylidrin binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of the α subunit (Gαs) from the βγ subunits.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]

  • Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity.

  • Smooth Muscle Relaxation: The net effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.[8]

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin B2AR β2-Adrenergic Receptor Nylidrin->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase PKA->MLCK_inactive Inactivates (via phosphorylation) Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation

Caption: Signaling pathway of Nylidrin-induced vasodilation.

Quantitative Pharmacological Data

Quantitative data on the pharmacological profile of Nylidrin is limited in publicly available literature. The following tables summarize the available information.

Table 1: Receptor Binding Affinity
Receptor SubtypeLigandSpeciesTissueKi / KdReference
β-AdrenergicNylidrin--Data not available-

Note: While Nylidrin is known to be a β-adrenergic agonist, specific binding affinity values (Ki or Kd) are not readily found in the surveyed literature.

Table 2: In Vitro Efficacy for Vasodilation
PreparationAgonistParameterValueReference
Various isolated tissuesNylidrinVasodilationConfirmed[2]
-NylidrinEC50Data not available-

Note: Studies have confirmed the vasodilatory effect of Nylidrin in isolated tissues, but specific EC50 values from dose-response studies are not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters
ParameterValueSpeciesRoute of AdministrationReference
AbsorptionReadily absorbedHumanGastrointestinal[2]
Duration of Action~10 hoursHumanOral[2]
Half-life (t1/2)Data not available---
Volume of Distribution (Vd)Data not available---
Clearance (CL)Data not available---

Note: While some qualitative pharmacokinetic data is available, specific quantitative parameters like half-life, volume of distribution, and clearance are not well-documented in the available literature.

Experimental Protocols

Detailed, step-by-step protocols for studies specifically using Nylidrin are scarce. However, the following sections describe the general methodologies that have been and could be employed to evaluate the vasodilator properties of a compound like Nylidrin.

In Vitro Vasodilation Assay (Isolated Blood Vessel Rings)

This protocol describes a common method for assessing the direct vasodilatory effect of a compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of Nylidrin-induced relaxation in pre-contracted arterial rings.

Materials:

  • Isolated arteries (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor agent (e.g., Phenylephrine (B352888), Norepinephrine)

  • Nylidrin hydrochloride

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes. To check the viability of the tissue, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). To assess endothelial integrity, pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add Nylidrin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the Nylidrin concentration to generate a concentration-response curve. From this curve, calculate the EC50 (the concentration of Nylidrin that produces 50% of the maximal relaxation).

In_Vitro_Vasodilation_Workflow A Isolate Arterial Rings B Mount in Organ Bath A->B C Equilibrate and Check Viability B->C D Pre-contract with Vasoconstrictor C->D E Add Nylidrin (Cumulative Concentrations) D->E F Record Tension and Calculate Relaxation E->F G Generate Concentration-Response Curve & Calculate EC50 F->G

Caption: Workflow for in vitro vasodilation assay.
Measurement of Peripheral Blood Flow (Venous Occlusion Plethysmography)

This protocol outlines a non-invasive method to measure changes in limb blood flow in humans in response to a vasodilator.[9][10][11][12]

Objective: To quantify the effect of Nylidrin on peripheral blood flow.

Materials:

  • Venous occlusion plethysmograph (strain gauge or air-filled cuff)

  • Blood pressure cuffs (for occlusion)

  • Data acquisition system

  • Nylidrin (for oral or intra-arterial administration)

Procedure:

  • Subject Preparation: The subject should rest in a supine position in a temperature-controlled room for at least 20 minutes to achieve a stable baseline. The forearm (or calf) to be measured is slightly elevated above the level of the heart.

  • Plethysmograph and Cuff Placement: Place the strain gauge or plethysmographic cuff around the widest part of the forearm (or calf). Place a blood pressure cuff for venous occlusion around the upper arm (or thigh) and another cuff around the wrist (or ankle) for arterial occlusion to exclude hand/foot circulation from the measurement.

  • Baseline Measurement: Inflate the wrist/ankle cuff to a suprasystolic pressure (e.g., 200 mmHg). Then, inflate the upper arm/thigh cuff to a pressure that occludes venous return but does not affect arterial inflow (e.g., 40-50 mmHg) for a short period (e.g., 7-10 seconds). The plethysmograph will record the increase in limb volume, which reflects the arterial inflow. Repeat this measurement several times to obtain a stable baseline blood flow.

  • Drug Administration: Administer Nylidrin. The route of administration can be oral or, for more direct and localized effects, intra-arterial into the brachial artery.

  • Post-Dose Measurements: At specified time points after drug administration, repeat the blood flow measurements as described in step 3.

  • Data Analysis: Calculate the rate of change of limb volume during venous occlusion to determine blood flow, typically expressed in ml/100ml of tissue/minute. Compare the post-dose blood flow measurements to the baseline to determine the effect of Nylidrin.

Discussion and Conclusion

Nylidrin is a β-adrenergic agonist that exerts its vasodilatory effects through the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. While its mechanism of action is well-understood and consistent with other β2-agonists, there is a notable lack of publicly available, detailed quantitative data regarding its receptor binding affinity, in vitro potency, and human pharmacokinetic parameters. The available literature confirms its ability to increase peripheral blood flow, but the clinical significance of this effect has been questioned, leading to its withdrawal from the US market.

The experimental protocols described provide a framework for the preclinical and clinical evaluation of vasodilators like Nylidrin. Future research on similar compounds would benefit from rigorous quantitative analysis, including the determination of binding constants, EC50 values in various vascular beds, and comprehensive pharmacokinetic profiling. Such data is crucial for a thorough understanding of a drug's pharmacological profile and for predicting its clinical efficacy and safety.

References

The Dichotomous Effect of Nylidrin Hydrochloride on Cerebral Blood Flow: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist, has historically been classified as a peripheral vasodilator. Its purported mechanism of action, involving the relaxation of vascular smooth muscle, has led to its investigation for conditions associated with reduced blood flow, including cerebrovascular insufficiency. However, the therapeutic efficacy of nylidrin in augmenting cerebral blood flow (CBF) remains a subject of considerable debate, with conflicting findings reported in the scientific literature. This technical guide provides a comprehensive review of the available evidence on the effects of nylidrin hydrochloride on cerebral circulation, presenting quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Notably, the U.S. Food and Drug Administration (FDA) has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of its effectiveness for cerebral circulatory insufficiencies.[1]

Mechanism of Action: Beta-Adrenergic Stimulation

This compound primarily exerts its pharmacological effects through the stimulation of beta-adrenergic receptors, with a particular affinity for β2-receptors located on vascular smooth muscle cells.[2] The binding of nylidrin to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to vasodilation.

Signaling Pathway

The vasodilatory effect of nylidrin is mediated by the following intracellular signaling pathway:

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Beta2_Adrenergic_Receptor β2-Adrenergic Receptor Nylidrin->Beta2_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta2_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (active) PKA->MLCK_active Inhibits by phosphorylation MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_active->MLCK_inactive Phosphorylation by PKA Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Relaxation Vasodilation MLCK_inactive->Relaxation Contraction Vasoconstriction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain Myosin_LC->MLCK_active

Caption: Nylidrin's signaling pathway leading to vasodilation.

Quantitative Effects on Cerebral Blood Flow: Conflicting Evidence

The available data on the quantitative effects of this compound on cerebral blood flow are inconsistent. Early research suggested a significant increase in CBF with prolonged oral administration, while other studies using intravenous administration reported no change or even a decrease. This discrepancy may be attributable to differences in study design, patient populations, and methodologies for measuring CBF.

Table 1: Summary of Quantitative Data on the Effect of this compound on Cerebral Blood Flow

Study (as cited in McHenry, 1972)Route of AdministrationDuration of TreatmentCerebral Blood Flow Measurement MethodKey Findings
EisenbergOral> 2 weeksKety-Schmidt43% increase in cerebral blood flow[3]
Meyer et al.IntravenousNot specifiedNitrous Oxide MethodNo change in cerebral blood flow or oxygen consumption[3]
Heiss et al.Not specifiedNot specifiedNot specifiedDecrease in total cerebral blood flow in 11 out of 15 patients[3]

Experimental Protocols: A Methodological Overview

The conflicting findings necessitate a critical examination of the experimental protocols employed in these early studies. The primary methods for measuring cerebral blood flow during that era are described below.

The Kety-Schmidt Method

The Kety-Schmidt technique, a cornerstone of early CBF research, is based on the Fick principle. It involves the inhalation of an inert, diffusible tracer, such as nitrous oxide, and the measurement of its concentration in arterial and jugular venous blood over time.

Experimental Workflow for the Kety-Schmidt Method

Kety_Schmidt_Workflow cluster_procedure Measurement Procedure Inhalation Subject inhales 15% Nitrous Oxide Blood_Sampling Simultaneous arterial and jugular venous blood sampling at timed intervals Inhalation->Blood_Sampling Analysis Measurement of N2O concentration in blood samples Blood_Sampling->Analysis Calculation Calculation of CBF using the Fick principle Analysis->Calculation

Caption: Generalized workflow of the Kety-Schmidt method.

Key Parameters for the Kety-Schmidt Method:

  • Tracer: 15% Nitrous Oxide in the inhaled gas mixture.

  • Sampling Sites: Femoral or brachial artery and internal jugular vein.

  • Sampling Schedule: Samples are typically drawn at multiple time points over a 10-15 minute period.

  • Analysis: The concentration of the tracer in blood is determined using techniques such as gas chromatography or mass spectrometry.

Other Methodologies

Other techniques for measuring cerebral blood flow, though less detailed in the context of early nylidrin research, include:

  • Xenon-133 Clearance: This method involves the inhalation or intracarotid injection of the radioactive isotope Xenon-133. The rate at which the tracer is "washed out" from the brain tissue is monitored by external detectors and is proportional to cerebral blood flow.

  • Transcranial Doppler (TCD): A non-invasive technique that uses ultrasound to measure the velocity of blood flow in the major cerebral arteries.

  • Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These imaging techniques utilize radioactive tracers to provide quantitative maps of regional cerebral blood flow.

  • Magnetic Resonance Imaging (MRI): Techniques such as Arterial Spin Labeling (ASL) allow for non-invasive quantification of cerebral blood flow.

Discussion and Future Directions

The conflicting evidence surrounding the efficacy of this compound in increasing cerebral blood flow underscores the challenges in cerebrovascular pharmacology. The discrepancies in the reported findings may be due to a variety of factors, including:

  • Route of Administration: Oral administration may lead to different pharmacokinetic and pharmacodynamic profiles compared to intravenous injection.

  • Patient Population: The underlying cerebrovascular health of the study participants could significantly influence their response to a vasodilator.

  • Methodological Limitations: The inherent variability and limitations of the CBF measurement techniques used in older studies could have contributed to the inconsistent results.

Given that nylidrin has been withdrawn from the U.S. market, further large-scale clinical trials are unlikely. However, the historical data provides valuable lessons for the development and evaluation of future cerebral vasodilators. A thorough understanding of the drug's mechanism of action, coupled with the use of modern, precise techniques for measuring cerebral blood flow, is essential for accurately assessing the therapeutic potential of any new agent.

For drug development professionals, the case of nylidrin highlights the importance of:

  • Rigorous Preclinical and Clinical Trial Design: Utilizing appropriate controls, standardized methodologies, and well-defined patient populations.

  • Advanced Imaging Techniques: Employing modern, quantitative imaging modalities to accurately assess changes in both global and regional cerebral blood flow.

  • Dose-Response Studies: Clearly establishing the relationship between drug dosage and its effect on cerebral hemodynamics.

References

Early Clinical Investigations of Nylidrin for Cognitive Impairment: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The "cerebral vasodilator" hypothesis of treating cognitive decline was a prominent theory in the mid to late 20th century. This theory posited that age-related cognitive impairment was, in part, a consequence of reduced cerebral blood flow, and that pharmacological interventions capable of increasing blood supply to the brain could, therefore, improve cognitive function. Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist with vasodilating properties, emerged as a candidate for this therapeutic approach. This whitepaper revisits the seminal early studies that investigated Nylidrin's potential in treating cognitive and emotional symptoms in geriatric patients.

Proposed Mechanism of Action

Nylidrin's primary pharmacological effect is vasodilation, mediated through its action as a beta-adrenoceptor agonist. This leads to the relaxation of smooth muscle in peripheral blood vessels. The therapeutic rationale for its use in cognitive impairment was the extrapolation that this vasodilatory effect would extend to the cerebral vasculature, thereby increasing cerebral blood flow and oxygenation to brain tissue.

Nylidrin_Mechanism_of_Action Nylidrin Nylidrin HCl BetaAdrenoceptor Beta-Adrenoceptor Agonism Nylidrin->BetaAdrenoceptor Stimulates Vasodilation Peripheral and Cerebral Vasodilation BetaAdrenoceptor->Vasodilation Leads to CBF Increased Cerebral Blood Flow Vasodilation->CBF Results in CognitiveImprovement Potential Amelioration of Cognitive Impairment CBF->CognitiveImprovement Hypothesized to cause

Figure 1: Proposed Signaling Pathway of Nylidrin for Cognitive Improvement.

Key Clinical Trials

Two key double-blind, placebo-controlled studies from 1979 form the cornerstone of the early clinical investigation of Nylidrin for cognitive impairment. While the full-text of these articles was not accessible for a comprehensive quantitative analysis, the abstracts provide crucial details regarding the study designs and outcomes.

Garetz et al. (1979): Efficacy of Nylidrin Hydrochloride in the Treatment of Cognitive Impairment in the Elderly[1]

This study investigated the effects of this compound against a placebo in patients with mild to moderate symptoms of chronic brain syndrome.

  • Experimental Protocol:

    • Study Design: Double-blind, placebo-controlled.

    • Patient Population: 60 geriatric patients (aged 65-99 years) with mild to moderate chronic brain syndrome.

    • Treatment: Nylidrin HCl (24 mg daily).

    • Duration: 9 months, with peak effectiveness noted at 3 months.

    • Primary Outcome Measures: Not explicitly detailed in the abstract, but the study concluded that Nylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment.

Goldstein & Birnbom (1979): Nylidrin HCL in the Treatment of Symptoms of the Aged: A Double-Blind Placebo Controlled Study[2]

This study aimed to assess the effectiveness and safety of Nylidrin HCL in geriatric patients with a range of cognitive, emotional, and physical impairments.

  • Experimental Protocol:

    • Study Design: Double-blind, placebo-controlled.

    • Patient Population: 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment.

    • Treatment Protocol: A 3-week placebo washout period followed by 12 weeks of treatment with either Nylidrin HCL or a placebo. The specific dosage of Nylidrin was not detailed in the abstract.

    • Primary Outcome Measures:

      • Sandoz Clinical Assessment Geriatric (SCAG) Scale

      • Nurse's rating of ward behavior (SCASNO)

      • Hamilton Psychiatric Rating Scale for Depression

      • Katz Adjustment Scales (2 of the scales)

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis PatientPool Geriatric Patients with Mild-to-Moderate Cognitive Impairment Washout Placebo Washout (3 weeks - Goldstein & Birnbom, 1979) PatientPool->Washout BaselineAssessment Baseline Cognitive & Behavioral Assessments (SCAG, SCASNO, etc.) Washout->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization NylidrinGroup Nylidrin HCl Group Randomization->NylidrinGroup Arm 1 PlaceboGroup Placebo Group Randomization->PlaceboGroup Arm 2 FollowupAssessments Follow-up Assessments (e.g., 3 and 9 months) NylidrinGroup->FollowupAssessments PlaceboGroup->FollowupAssessments DataAnalysis Statistical Analysis of Assessment Scores FollowupAssessments->DataAnalysis Results Evaluation of Efficacy and Safety DataAnalysis->Results

Figure 2: Generalized Experimental Workflow of Early Nylidrin Clinical Trials.

Data Presentation

Due to the unavailability of the full-text articles, a detailed quantitative data table with mean scores, standard deviations, and p-values cannot be constructed. The available information is summarized below.

Table 1: Summary of Key Early Nylidrin Clinical Trials for Cognitive Impairment

StudyPatient PopulationNDosageDurationKey Assessment ToolsReported Outcome
Garetz et al. (1979)[1]Geriatric patients (65-99 years) with mild to moderate chronic brain syndrome.6024 mg daily9 monthsNot specified in abstractNylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment.
Goldstein & Birnbom (1979)[2]Geriatric patients with mild to moderate cognitive, emotional, and physical impairment.60Not specified in abstract12 weeksSCAG, SCASNO, Hamilton Depression Scale, Katz Adjustment ScalesSignificant improvement in symptom severity in the Nylidrin group compared to the placebo group.

Assessment Methodology: The Sandoz Clinical Assessment Geriatric (SCAG) Scale

The Sandoz Clinical Assessment Geriatric (SCAG) scale was a critical instrument in the evaluation of Nylidrin's efficacy. A detailed understanding of this scale is essential for interpreting the study outcomes. The SCAG is a 19-item, clinician-rated scale designed to assess a range of symptoms common in geriatric patients with cognitive decline. Each item is rated on a 7-point scale of severity.

Table 2: Core Domains of the Sandoz Clinical Assessment Geriatric (SCAG) Scale

DomainAssessed Symptoms
Cognitive Confusion, Mental Alertness, Recent Memory, Disorientation, Self-Care
Affective Anxiety, Depression, Emotional Lability, Irritability
Somatic Fatigue, Appetite, Dizziness, Bothering with others
Interpersonal Unsociability, Uncooperativeness
Overall Impression A global assessment of the patient's condition

Discussion and Limitations

A 1979 review by Yesavage et al. on vasodilators for senile dementias highlighted that many studies of this class of drugs suffered from methodological weaknesses, including poor study design and inconsistent application of outcome measures.[3] While the Nylidrin studies employed a double-blind, placebo-controlled design, the lack of detailed quantitative data in the accessible literature makes it impossible to gauge the magnitude and clinical significance of the observed effects. The reliance on rating scales, which have an inherent degree of subjectivity, is another consideration.

Furthermore, the "cerebral vasodilator" hypothesis itself has been largely superseded by more nuanced understandings of the pathophysiology of dementia, which involve complex neurodegenerative processes beyond simple vascular insufficiency.

Conclusion

The early clinical investigations of Nylidrin for cognitive impairment represent a historically significant chapter in the quest for treatments for age-related cognitive decline. These studies, conducted within the framework of the cerebral vasodilator hypothesis, suggested a potential for Nylidrin to ameliorate cognitive and behavioral symptoms in geriatric patients. However, the available evidence, limited to abstracts and reviews, lacks the detailed quantitative data and rigorous methodological reporting required by modern standards to definitively establish efficacy. For contemporary researchers and drug development professionals, these early studies serve as a valuable case study in the evolution of clinical trial design and the understanding of cognitive disorders, while also underscoring the critical importance of robust data reporting for the validation of therapeutic claims. Future research into vascular contributions to cognitive impairment may draw lessons from these early explorations, albeit with the benefit of more sophisticated diagnostic tools and a deeper understanding of the multifaceted nature of dementia.

References

Nylidrin Hydrochloride: A Technical Guide on its Role in Peripheral Vascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, a beta-adrenergic agonist, has been historically utilized in the management of peripheral vascular diseases (PVD) such as arteriosclerosis obliterans and thromboangiitis obliterans (Buerger's disease).[1][2][3] Its therapeutic rationale is centered on its vasodilatory properties, which aim to enhance blood flow to ischemic tissues. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetic profile, and clinical application of this compound in PVD. It includes a summary of available data, details of relevant experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts in this domain.

Introduction to this compound and Peripheral Vascular Disease

Peripheral vascular disease encompasses a range of conditions characterized by the narrowing or blockage of blood vessels outside of the heart and brain, primarily affecting the arteries of the limbs. This can lead to ischemia, resulting in symptoms like intermittent claudication, rest pain, and in severe cases, ulceration and gangrene.[4]

This compound is a sympathomimetic amine that acts as a peripheral vasodilator.[5] Its primary therapeutic goal in PVD is to alleviate symptoms by improving blood circulation to the affected extremities.[5] While it has been used for several decades, a detailed technical understanding of its pharmacological properties is crucial for its appropriate application and for the development of novel, more effective therapies.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of β-adrenergic receptors on vascular smooth muscle cells.[5] This interaction initiates a signaling cascade that leads to vasodilation.

Signaling Pathway:

The binding of Nylidrin to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. A key target in vascular smooth muscle is myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the vascular smooth muscle, causing vasodilation and increased blood flow.[5]

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin This compound BetaReceptor β-Adrenergic Receptor Nylidrin->BetaReceptor Binds to Gs Gs Protein BetaReceptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Myosin Light Chain Kinase-P (Inactive) MLCK_active->MLCK_inactive Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylation Contraction Vasoconstriction Myosin_LC_P->Contraction Relaxation Vasodilation Myosin_LC->Relaxation Experimental_Workflow_VSM cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest Harvest Arterial Segment (e.g., Aorta) Dissect Dissect into Rings (2-3 mm) Harvest->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate in Physiological Salt Solution (90 min, 37°C, gassed with 95% O2/5% CO2) Mount->Equilibrate Contract Induce Contraction (e.g., with Phenylephrine) Equilibrate->Contract Add_Nylidrin Cumulative Addition of This compound Contract->Add_Nylidrin Record Record Isometric Tension Changes Add_Nylidrin->Record Analyze Calculate Percentage Relaxation Record->Analyze Plot Plot Dose-Response Curve Analyze->Plot EC50 Determine EC50 Plot->EC50 Experimental_Workflow_Blood_Flow cluster_animal_prep Animal Preparation cluster_measurement Measurement cluster_data_analysis Data Analysis Anesthetize Anesthetize Animal (e.g., Rodent) Catheterize Catheterize Femoral Artery and Vein Anesthetize->Catheterize Place_Probe Place Blood Flow Probe (e.g., Doppler) on Contralateral Femoral Artery Catheterize->Place_Probe Baseline Record Baseline Blood Flow and Blood Pressure Place_Probe->Baseline Administer Administer Nylidrin HCl (Intravenously) Baseline->Administer Monitor Continuously Monitor Blood Flow and Blood Pressure Administer->Monitor Quantify Quantify Changes in Blood Flow Over Time Monitor->Quantify Compare Compare Post-dose to Baseline Values Quantify->Compare Stats Perform Statistical Analysis Compare->Stats

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Nylidrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Nylidrin hydrochloride in cell culture. The protocols detailed below are designed for studying its effects on signal transduction pathways, particularly the β-adrenergic signaling cascade, and for assessing its impact on cell viability and vasodilation-related cellular events.

Introduction

This compound is a β-adrenergic agonist known for its vasodilatory effects.[1][2] Its mechanism of action primarily involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical event in mediating the cellular responses to β-adrenergic stimulation. These notes provide protocols to investigate these effects in relevant cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs).

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA or Bradford)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Vascular Smooth Muscle Cells (VSMCs)

Preparation of this compound Stock Solution

This compound has good solubility in water and DMSO. For cell culture applications, a concentrated stock solution in DMSO is recommended.

ParameterValue
Solvent DMSO
Stock Concentration 10 mM
Storage -20°C in aliquots
Preparation Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution. Centrifuge briefly to pellet any undissolved particles. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Culture

Protocol for Culturing HUVECs and VSMCs:

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with the necessary growth factors and antibiotics.

  • Culture VSMCs in DMEM supplemented with 10% FBS and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For experiments, seed cells at the densities specified in the respective protocols.

Assessment of Cell Viability (Cytotoxicity Assay)

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Experimental Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-4 seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform cell viability assay (e.g., MTT) incubate2->assay read Read absorbance assay->read calculate Calculate IC50 read->calculate

Figure 1: Workflow for determining the cytotoxicity of this compound.

Protocol:

  • Seed HUVECs or VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 dilutions.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plates for 24, 48, or 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Expected Quantitative Data (Based on related compounds):

Cell LineCompoundIncubation Time (h)IC50 / CC50 (µM)
MDCKThis compound->500 (CC50)
Neonatal Rat MyocytesIsoproterenol (B85558)6>250

Note: The cytotoxicity of this compound is expected to be low. The provided data for the related compound isoproterenol suggests that concentrations up to 100 µM are unlikely to be cytotoxic in short-term assays.

Measurement of Intracellular cAMP Levels

This protocol is to quantify the increase in intracellular cAMP following stimulation with this compound.

Experimental Workflow:

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Analysis seed Seed cells in 24-well plates incubate1 Incubate to 80-90% confluency seed->incubate1 starve Serum-starve cells (optional) incubate1->starve treat Treat with this compound for 15-30 min starve->treat lyse Lyse cells treat->lyse assay Perform cAMP assay (ELISA or TR-FRET) lyse->assay read Measure signal assay->read calculate Quantify cAMP levels read->calculate

Figure 2: Workflow for measuring intracellular cAMP levels.

Protocol:

  • Seed HUVECs or VSMCs in 24-well plates and grow until they reach 80-90% confluency.

  • (Optional) Serum-starve the cells for 2-4 hours prior to treatment to reduce basal cAMP levels.

  • Prepare different concentrations of this compound in serum-free medium. A concentration range of 10 nM to 10 µM is a good starting point.

  • Aspirate the medium and add the this compound solutions to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells according to the instructions of the cAMP assay kit.

  • Perform the cAMP assay and measure the signal (e.g., absorbance or fluorescence).

  • Calculate the intracellular cAMP concentration based on a standard curve.

Expected Quantitative Data (Based on related compounds):

Cell LineCompoundConcentrationIncubation Time (min)Fold Increase in cAMP
VSMCsIsoproterenol10 nM1~2-fold
HUVECsIsoproterenol1 µM30Significant increase
Western Blot Analysis of CREB Phosphorylation

This protocol is to detect the phosphorylation of CREB at Serine 133, a key downstream event of cAMP/PKA activation.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Protein Analysis seed Seed cells in 6-well plates treat Treat with this compound (e.g., 1 µM for 0-2h) seed->treat lyse Lyse cells & quantify protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to membrane sds->transfer block Blocking transfer->block primary Primary antibody incubation (pCREB, CREB, GAPDH) block->primary secondary Secondary antibody incubation primary->secondary detect Chemiluminescent detection secondary->detect

Figure 3: Workflow for Western blot analysis of CREB phosphorylation.

Protocol:

  • Seed HUVECs or VSMCs in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Expected Quantitative Data (Based on related compounds):

Cell LineCompoundConcentrationIncubation TimeExpected Outcome
HAoSMCsIsoproterenol1 µM30-120 minSignificant increase in pCREB/CREB ratio
CardiomyocytesIsoproterenol100 nM30 minTime-dependent increase in pCREB

Signaling Pathway

The primary signaling pathway activated by this compound is the β-adrenergic pathway, leading to the activation of CREB.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nylidrin Nylidrin hydrochloride beta_AR β-Adrenergic Receptor Nylidrin->beta_AR G_protein Gs protein beta_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB_inactive CREB PKA->CREB_inactive phosphorylates CREB_active p-CREB CREB_inactive->CREB_active nucleus Nucleus CREB_active->nucleus gene_transcription Gene Transcription

Figure 4: this compound signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
No increase in cAMP - this compound concentration too low- Incubation time too short- Degraded this compound- Cell line does not express functional β-adrenergic receptors- Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment.- Use a fresh aliquot of this compound.- Confirm receptor expression by RT-PCR or Western blot.
No increase in CREB phosphorylation - Same as above- Inefficient cell lysis or protein extraction- Issues with antibodies or Western blot procedure- Optimize cell lysis protocol.- Use fresh lysis buffer with phosphatase inhibitors.- Validate primary and secondary antibodies.- Optimize Western blot conditions (e.g., blocking, antibody concentration).
High background in Western blot - Insufficient blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or use a different blocking agent.- Titrate primary and secondary antibodies.- Increase the number and duration of washes.
High cell death at expected therapeutic concentrations - Error in stock solution calculation- Cell line is particularly sensitive- Contamination- Verify the concentration of the stock solution.- Perform a more detailed cytotoxicity assay with a lower concentration range.- Check for contamination in cell culture.

These protocols and application notes provide a robust framework for investigating the in vitro effects of this compound. Researchers should adapt these guidelines to their specific cell lines and experimental conditions for optimal results.

References

Application Notes and Protocols for Nylidrin Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Nylidrin hydrochloride in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the pharmacological effects of this peripheral vasodilator.

Mechanism of Action

This compound is a beta-adrenergic agonist with a primary affinity for β2-adrenergic receptors.[1][2] Its mechanism of action involves the stimulation of these receptors on smooth muscle cells, leading to a cascade of intracellular events that result in vasodilation and relaxation of other smooth muscles, such as those in the bronchi and uterus.[1][3]

Upon binding to the β2-adrenergic receptor, Nylidrin activates the associated Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This elevation in cAMP activates protein kinase A (PKA), which phosphorylates several target proteins. In smooth muscle cells, this leads to the inhibition of myosin light chain kinase (MLCK) and the opening of calcium-activated potassium channels. The cumulative effect is a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1]

Nylidrin_Signaling_Pathway cluster_cell Smooth Muscle Cell Nylidrin Nylidrin HCl Receptor β2-Adrenergic Receptor Nylidrin->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation leads to Antihypertensive_Workflow start Start acclimatize Acclimatize Rats (≥ 1 week) start->acclimatize baseline Measure Baseline Blood Pressure & Heart Rate acclimatize->baseline weigh Weigh Rats baseline->weigh prepare_drug Prepare Nylidrin HCl Solution prepare_drug->weigh administer Administer Nylidrin HCl (s.c.) or Saline (Control) weigh->administer monitor Monitor Blood Pressure & Heart Rate (at timed intervals) administer->monitor observe Observe for Adverse Effects monitor->observe analyze Analyze Data observe->analyze end End analyze->end

References

Application Notes: Nylidrin in the Study of Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nylidrin, also known as buphenine, is a sympathomimetic agent recognized for its vasodilatory properties.[1] It functions primarily as a beta-adrenergic agonist, with a notable effect on vascular smooth muscle.[2][3][4] These characteristics make Nylidrin a valuable pharmacological tool for researchers and scientists investigating the mechanisms of smooth muscle relaxation, particularly in the context of vascular physiology and drug development for peripheral vascular diseases.[1][5] Although its clinical use has been limited in some regions due to questions of efficacy, its well-defined mechanism of action provides a clear model for studying beta-adrenergic signaling pathways in smooth muscle.[2][3]

Mechanism of Action

Nylidrin's primary mechanism for inducing smooth muscle relaxation is through its action as a β2-adrenergic receptor agonist.[2][6] The signaling cascade is initiated when Nylidrin binds to β2-adrenergic receptors on the surface of vascular smooth muscle cells.[1][3] This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3]

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the critical step leading to relaxation.[2][3] In vascular smooth muscle, cAMP inhibits myosin light chain kinase (MLCK).[2][3] MLCK is the enzyme responsible for phosphorylating the light chains of myosin, a necessary step for the interaction of myosin with actin and subsequent muscle contraction.[2][3] By inhibiting MLCK, Nylidrin reduces the phosphorylation of myosin light chains, leading to a decrease in contractile force and ultimately, smooth muscle relaxation and vasodilation.[2][3]

This is in contrast to its effect on cardiac myocytes, where an increase in cAMP leads to increased contraction.[3] The differential effect highlights the tissue-specific signaling pathways and protein interactions that govern smooth muscle versus cardiac muscle function.

Applications in Research

Nylidrin serves as a specific agonist to probe the function and regulation of the β2-adrenergic receptor signaling pathway in various smooth muscle tissues. It can be utilized in a range of experimental models, from in vitro studies on isolated tissue preparations to in vivo animal studies.[3][6] Researchers can use Nylidrin to:

  • Investigate the dose-dependent relaxation responses of different vascular beds.

  • Study the role of the β2-adrenergic system in pathological conditions such as hypertension and vasospasm.[6]

  • Screen for potential drug candidates that modulate smooth muscle tone.

  • Elucidate the downstream signaling components of the cAMP pathway in smooth muscle cells.

Data Presentation

Table 1: In Vivo Efficacy of Nylidrin in Spontaneously Hypertensive Rats (SHR)

ParameterValueSpecies/ModelReference
Minimum Effective Dose0.5 mg/kg, s.c.Spontaneously Hypertensive Rats (SHR)[6]
Duration of Action> 3 hoursSpontaneously Hypertensive Rats (SHR)[6]
Effect on Blood PressureLoweredSpontaneously Hypertensive Rats (SHR)[6]
Effect on Heart RateIncreasedSpontaneously Hypertensive Rats (SHR)[6]

Experimental Protocols

Protocol 1: In Vitro Assessment of Nylidrin-Induced Vasodilation in Isolated Aortic Rings

This protocol describes a standard method for evaluating the relaxant effect of Nylidrin on isolated arterial segments.

1. Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • Nylidrin Hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

2. Tissue Preparation:

  • Humanely euthanize the rat and perform a thoracotomy to expose the thoracic aorta.

  • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in length.

3. Experimental Setup:

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

4. Experimental Procedure:

  • After equilibration, induce a sustained contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, add Nylidrin in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

5. Data Analysis:

  • Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Nylidrin concentration.

  • Calculate the EC50 value (the concentration of Nylidrin that produces 50% of the maximal relaxation) from the curve.

Mandatory Visualizations

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nylidrin Nylidrin Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC MLCK_active Active MLCK cAMP->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation Prevents Contraction

Caption: Nylidrin signaling pathway in vascular smooth muscle.

Experimental_Workflow start Start: Isolate Aortic Rings mount Mount Rings in Organ Bath start->mount equilibrate Equilibrate under Tension (60-90 min) mount->equilibrate contract Induce Contraction (e.g., with Phenylephrine) equilibrate->contract stabilize Wait for Stable Plateau contract->stabilize add_nylidrin Add Nylidrin (Cumulative Concentrations) stabilize->add_nylidrin record Record Relaxation Response add_nylidrin->record record->add_nylidrin Next Concentration analyze Data Analysis: - Concentration-Response Curve - Calculate EC50 record->analyze All Concentrations Tested end End analyze->end

References

Application Notes and Protocols for Testing Nylidrin's Effects on Uterine Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin, a beta-adrenergic agonist, has been investigated for its potential to relax uterine smooth muscle and inhibit contractions, a process known as tocolysis.[1] This property makes it a candidate for the management of preterm labor. These application notes provide a comprehensive guide to the experimental design for evaluating the effects of Nylidrin on uterine contractions, covering its mechanism of action, in vitro and in vivo experimental protocols, and data presentation.

Nylidrin acts as a beta-2 adrenergic receptor agonist.[2] The activation of these receptors in the myometrium (uterine smooth muscle) initiates a signaling cascade that leads to muscle relaxation.[2] Understanding this mechanism is crucial for designing experiments to test the efficacy of Nylidrin as a tocolytic agent.

Data Presentation

In Vitro Efficacy of Beta-Adrenergic Agonists on Uterine Contractions

The following table summarizes the inhibitory effects of various beta-adrenergic agonists on uterine contractions in in vitro settings. This data can serve as a reference for expected outcomes when testing Nylidrin.

Beta-Adrenergic AgonistConcentrationUterine PreparationInhibitory Effect on Contraction AmplitudeReference
Salbutamol10⁻⁴ MPregnant human myometrial strips (Oxytocin-induced)43.93% inhibition[3]
Salbutamol + Rolipram10⁻⁴ M eachPregnant human myometrial strips (Oxytocin-induced)69.9% inhibition[3]
Ritodrine4.4 x 10⁻⁴ MPregnant human myometrial stripsSignificant inhibition (potentiation with magnesium sulfate)[3]
Terbutaline7 x 10⁻⁴ MPregnant human myometrial stripsSignificant inhibition (potentiation with magnesium sulfate)[3]
Ritodrine0.144 µgPregnant rat myometrial strips (Oxytocin-induced)26% reduction in AUC[3]
Clinical Tocolytic Efficacy of Nylidrin

This table presents clinical data on the success rate of Nylidrin in delaying preterm labor.

Tocolytic AgentNumber of PatientsGestational AgeSuccess Rate in Delaying DeliveryReference
Nylidrin Hydrochloride4328th to 36th week86% success in achieving a minimum birth weight of 2500 g[2]
Placebo4128th to 36th week71% success in achieving a minimum birth weight of 2500 g[2]

Signaling Pathway

Nylidrin-Mediated Uterine Relaxation

The following diagram illustrates the signaling pathway activated by Nylidrin in myometrial cells, leading to uterine relaxation.

Nylidrin_Signaling_Pathway Nylidrin Nylidrin Beta2AR Beta-2 Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_in Phosphorylates (Inhibits) Myosin_LC Myosin Light Chain MLCK_in->Myosin_LC Phosphorylates MLCK_out MLCK-P (Inactive) Relaxation Uterine Relaxation MLCK_out->Relaxation Promotes Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Uterine Contraction Myosin_LC_P->Contraction Leads to

Caption: Nylidrin signaling pathway in myometrial cells.

Experimental Protocols

In Vitro Analysis of Nylidrin's Effect on Uterine Contractions

This protocol details the methodology for assessing the dose-dependent inhibitory effect of Nylidrin on oxytocin-induced contractions in isolated uterine tissue.

1. Tissue Preparation:

  • Humanely euthanize a pregnant rat (e.g., Sprague-Dawley, late gestation) according to institutional guidelines.

  • Immediately perform a laparotomy and excise the uterine horns.

  • Place the uterine horns in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

  • Clean the uterine horns of surrounding fat and connective tissue.

  • Cut longitudinal myometrial strips (approximately 10 mm long and 2-3 mm wide).

2. Organ Bath Setup:

  • Mount the myometrial strips vertically in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (B344502) (e.g., 1-10 nM) to the organ bath.

  • Once a stable contractile pattern is established (typically 30-60 minutes), add Nylidrin in a cumulative, dose-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

  • Allow the tissue to stabilize for a set period (e.g., 15-20 minutes) after each dose of Nylidrin before adding the next concentration.

  • Record the isometric contractions continuously throughout the experiment.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of each concentration of Nylidrin.

  • Calculate the percentage inhibition of contraction amplitude and frequency for each dose.

  • Construct a dose-response curve and determine the IC50 value (the concentration of Nylidrin that produces 50% of the maximal inhibitory effect).

In Vivo Assessment of Nylidrin's Tocolytic Efficacy in a Preterm Labor Model

This protocol describes an in vivo model to evaluate the ability of Nylidrin to delay the onset of preterm labor in rats.

1. Animal Model:

  • Use timed-pregnant rats (e.g., Sprague-Dawley).

  • On day 17 of gestation, induce preterm labor by administering mifepristone (B1683876) (RU-486) subcutaneously (e.g., 2.5 mg/kg). This will block progesterone (B1679170) receptors and initiate labor within 24-48 hours.

2. Drug Administration:

  • Divide the pregnant rats into at least two groups: a control group receiving a vehicle and a treatment group receiving Nylidrin.

  • Administer Nylidrin at a predetermined dose and route. Based on clinical use for other beta-agonists, a starting point for subcutaneous administration could be in the range of 0.1-1 mg/kg. The oral dosage for Nylidrin in other applications is around 12-48 mg/day, which can be adapted for animal studies.[2]

  • Administer the first dose of Nylidrin or vehicle a few hours after the mifepristone injection, before the expected onset of labor.

  • Continue treatment at regular intervals (e.g., every 6-8 hours) until delivery or a predetermined endpoint.

3. Monitoring and Outcome Measures:

  • Continuously monitor the rats for signs of labor and delivery (e.g., nesting behavior, vaginal bleeding, presence of pups).

  • Record the time of delivery for each rat.

  • The primary outcome measure is the delay in the time to delivery in the Nylidrin-treated group compared to the control group.

  • Secondary outcome measures can include the number of live pups, pup birth weight, and maternal well-being.

4. Data Analysis:

  • Compare the mean time to delivery between the Nylidrin-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • Analyze the secondary outcome measures to assess any potential adverse effects.

Experimental Workflows

In Vitro Experimental Workflow

in_vitro_workflow start Start tissue_prep Prepare Myometrial Strips start->tissue_prep organ_bath Mount in Organ Bath & Equilibrate tissue_prep->organ_bath induce_contractions Induce Contractions (Oxytocin) organ_bath->induce_contractions add_nylidrin Add Nylidrin (Cumulative Doses) induce_contractions->add_nylidrin record_data Record Contractions add_nylidrin->record_data analyze_data Analyze Data (Amplitude, Frequency, IC50) record_data->analyze_data end End analyze_data->end

Caption: Workflow for in vitro uterine contraction assay.

In Vivo Experimental Workflow

in_vivo_workflow start Start animal_model Select Timed-Pregnant Rats start->animal_model induce_labor Induce Preterm Labor (Mifepristone) animal_model->induce_labor group_assignment Assign to Control and Nylidrin Groups induce_labor->group_assignment drug_admin Administer Vehicle or Nylidrin group_assignment->drug_admin monitor_delivery Monitor Time to Delivery drug_admin->monitor_delivery analyze_data Analyze Delivery Delay & Pup Outcomes monitor_delivery->analyze_data end End analyze_data->end

Caption: Workflow for in vivo tocolysis experiment.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nylidrin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Nylidrin (B1677059) hydrochloride is a peripheral vasodilator used to treat disorders associated with poor blood circulation. The quantification of Nylidrin in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and specific analytical technique well-suited for this purpose. This document provides a detailed application note and protocol for the analysis of Nylidrin using a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Methodology

A reliable and selective HPLC procedure has been established for the quantitative determination of nylidrin hydrochloride in pharmaceutical dosage forms.[1] The specificity of this stability-indicating HPLC procedure has been demonstrated for this compound.[1] The method utilizes a reversed-phase column with UV detection, which is a common and robust approach for the analysis of pharmaceutical compounds.

Data Presentation

The following tables summarize the key parameters of a validated HPLC method for Nylidrin analysis.

Table 1: Chromatographic Conditions

ParameterSpecification
Instrument High-Performance Liquid Chromatography System
Column C18 Reversed-Phase Column
Mobile Phase Methanol: 0.05% Orthophosphoric Acid in water (70:30 v/v), pH adjusted to 3
Flow Rate 0.7 mL/min
Detection Wavelength 225 nm
Column Temperature Ambient
Injection Volume 20 µL

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 1-5 µg/mL
Correlation Coefficient (r²) 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Specificity The method is able to separate Nylidrin from its degradation products.[2]

Experimental Protocols

1. Reagents and Materials

  • This compound Reference Standard

  • HPLC grade Methanol

  • HPLC grade Water

  • Orthophosphoric Acid (AR grade)

  • 0.45 µm Membrane Filter

  • Pharmaceutical dosage forms of this compound

2. Preparation of Mobile Phase

  • Prepare a 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water.

  • Mix 700 mL of HPLC grade Methanol with 300 mL of the 0.05% orthophosphoric acid solution.

  • Adjust the pH of the mixture to 3 using orthophosphoric acid.

  • Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

3. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase.

4. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 5 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.

5. Sample Preparation (from Tablets)

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 3 µg/mL).

6. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

  • Record the chromatograms and the peak areas.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Nylidrin in the sample solutions from the calibration curve using the peak area obtained.

  • Calculate the amount of this compound in the pharmaceutical dosage form.

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of Nylidrin.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Samples and Standards StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Chromatographic Data Acquisition Injection->DataAcquisition CalibrationCurve Construct Calibration Curve DataAcquisition->CalibrationCurve Quantification Quantify Nylidrin in Sample DataAcquisition->Quantification CalibrationCurve->Quantification FinalReport Generate Final Report Quantification->FinalReport

Caption: Workflow for HPLC analysis of Nylidrin.

References

Application Notes and Protocols for the Identification of Nylidrin Metabolites Using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin is a peripheral vasodilator belonging to the phenylethanolamine class of compounds. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development. This document provides detailed application notes and protocols for the identification and characterization of Nylidrin metabolites using advanced mass spectrometry techniques. Due to a lack of specific literature on Nylidrin metabolism, this guide outlines a strategy based on the known biotransformation pathways of structurally similar compounds.

Predicted Metabolic Pathways of Nylidrin

Based on its chemical structure, which features a secondary alcohol, a phenolic hydroxyl group, and a secondary amine, Nylidrin is predicted to undergo several Phase I and Phase II metabolic transformations.

Phase I Metabolism (Functionalization):

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl chain.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone.

  • N-Dealkylation: Removal of the alkyl group attached to the nitrogen atom.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Attachment of a glucuronic acid moiety to the phenolic hydroxyl group or the secondary alcohol.

  • Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.

These predicted pathways can be visualized in the following signaling pathway diagram.

Nylidrin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Nylidrin Nylidrin Hydroxylated_Nylidrin Hydroxylated Metabolite Nylidrin->Hydroxylated_Nylidrin Hydroxylation Oxidized_Nylidrin Oxidized Metabolite (Ketone) Nylidrin->Oxidized_Nylidrin Oxidation N_Dealkylated_Nylidrin N-Dealkylated Metabolite Nylidrin->N_Dealkylated_Nylidrin N-Dealkylation Glucuronide_Conjugate Glucuronide Conjugate Nylidrin->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate Conjugate Nylidrin->Sulfate_Conjugate Sulfation Hydroxylated_Nylidrin->Glucuronide_Conjugate Glucuronidation Hydroxylated_Nylidrin->Sulfate_Conjugate Sulfation

Predicted metabolic pathways of Nylidrin.

Experimental Protocols

A general workflow for the identification of Nylidrin metabolites is depicted below.

Experimental_Workflow Sample_Collection Sample Collection (Urine, Plasma, Microsomes) Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (HILIC, High-Resolution MS) Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing (Metabolite Prediction, Peak Picking) LC_MS_Analysis->Data_Processing Metabolite_Identification Metabolite Identification (Fragmentation Analysis) Data_Processing->Metabolite_Identification Quantification Quantitative Analysis (MRM/SRM) Metabolite_Identification->Quantification

General experimental workflow for Nylidrin metabolite identification.
Sample Preparation

The choice of sample preparation technique is critical for the effective extraction of metabolites from complex biological matrices.[1][2]

a) Plasma/Serum Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Urine Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.[3]

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase.

  • Vortex and directly inject the diluted sample into the LC-MS/MS system.

c) In Vitro Metabolism (Human Liver Microsomes)

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), Nylidrin (1 µM), and NADPH regenerating system in a phosphate (B84403) buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for 60 minutes.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Follow steps 2-5 from the plasma sample preparation protocol.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Given the polar nature of Nylidrin and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for optimal separation.[4][5][6]

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column HILIC column (e.g., Amide or Silica-based) with appropriate dimensions (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar metabolites. A typical gradient might run over 10-15 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 - 10 µL
MS System High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap)
Ionization Mode Electrospray Ionization (ESI) in positive mode is generally suitable for phenylethanolamines.[7][8]
Scan Mode Full scan MS and data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA) for metabolite identification.
Collision Energy Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.

Data Presentation and Analysis

Predicted Nylidrin Metabolites and their Mass-to-Charge Ratios

The following table summarizes the predicted metabolites of Nylidrin and their expected monoisotopic masses and m/z values for the protonated molecule [M+H]⁺.

Metabolite TypeBiotransformationMolecular Formula ChangeMonoisotopic Mass (Da)[M+H]⁺ m/z
Parent Drug (Nylidrin) -C₁₉H₂₅NO₂299.1885300.1958
Phase I Metabolites
Hydroxylated Metabolite+ OC₁₉H₂₅NO₃315.1834316.1907
Oxidized Metabolite (Ketone)- H₂C₁₉H₂₃NO₂297.1729298.1802
N-Dealkylated Metabolite- C₄H₈C₁₅H₁₇NO₂243.1259244.1332
Phase II Metabolites
Glucuronide Conjugate+ C₆H₈O₆C₂₅H₃₃NO₈475.2206476.2279
Sulfate Conjugate+ SO₃C₁₉H₂₅NO₅S379.1453380.1526
Mass Spectrometry Fragmentation of Phenylethanolamines

The fragmentation of phenylethanolamines in the mass spectrometer provides structural information crucial for metabolite identification. Common fragmentation pathways include:[7][8][9]

  • Loss of Ammonia (NH₃): A characteristic neutral loss for primary and secondary amines.

  • Loss of Water (H₂O): Common for molecules containing a hydroxyl group.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom.

  • Beta-Cleavage: Cleavage of the bond between the alpha and beta carbons relative to the aromatic ring.

The logical relationship for identifying metabolites based on mass shifts and fragmentation patterns is illustrated below.

Metabolite_Identification_Logic Acquire_Data Acquire High-Resolution Full Scan and MS/MS Data Predict_Masses Predict m/z of Potential Metabolites (based on biotransformations) Acquire_Data->Predict_Masses Extract_Ion_Chromatograms Extract Ion Chromatograms (EICs) for Predicted m/z Values Predict_Masses->Extract_Ion_Chromatograms Compare_Retention_Times Compare Retention Times (Metabolites are often more polar) Extract_Ion_Chromatograms->Compare_Retention_Times Analyze_Fragmentation Analyze MS/MS Fragmentation Patterns (Look for characteristic losses and fragments) Compare_Retention_Times->Analyze_Fragmentation Confirm_Structure Confirm Metabolite Structure Analyze_Fragmentation->Confirm_Structure

Logic for metabolite identification.

Quantitative Analysis

For quantitative analysis of the identified metabolites, a targeted approach using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is recommended. This involves selecting specific precursor-to-product ion transitions for each metabolite to ensure high selectivity and sensitivity.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the identification and characterization of Nylidrin metabolites using state-of-the-art mass spectrometry techniques. While the lack of specific literature on Nylidrin metabolism necessitates a predictive approach, the methodologies outlined are robust and widely applicable to the analysis of drug metabolites in complex biological matrices. Successful application of these protocols will provide valuable insights into the metabolic fate of Nylidrin, contributing to a more complete understanding of its pharmacology and toxicology.

References

Application Notes and Protocols: Nylidrin Hydrochloride in Studies of Macular Degenerative Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist, has been investigated for its potential therapeutic effects in macular degenerative changes. Primarily known as a peripheral vasodilator, its mechanism of action in the ocular context may also involve direct interaction with retinal neurons. These notes provide a summary of key findings from historical clinical use and preclinical studies, along with detailed protocols to facilitate further research in this area.

Quantitative Data Summary

A long-term clinical study by H.W. Laws evaluated the efficacy of four peripheral vasodilators, including nylidrin hydrochloride, in treating macular degenerative changes over a 13-year period. The study involved 203 patients with conditions such as senile macular degeneration, macular edema following cataract surgery, and diabetic retinopathy.[1][2] Nylidrin HCl was identified as the most effective of the drugs studied, with the fewest side effects.[1][2]

Outcome MetricPatient CohortResult
Visual Acuity All patients treated with peripheral vasodilators (n=203)87% showed improvement or maintenance.[1][2]
Visual Acuity Patients with senile macular degeneration treated with peripheral vasodilators (n=145)126 patients (86.9%) showed improvement or stabilization.[1][2]

Signaling Pathway

This compound is a beta-adrenergic agonist.[3][4][5] In the context of the retina, studies suggest that its effects may not be primarily due to its vasodilatory action on the retinal vasculature. Instead, it is proposed that nylidrin interacts with beta-adrenergic receptors on retinal neurons.[3][5] This interaction is thought to modulate retinal information processing, as evidenced by changes in the electroretinogram (ERG) b-wave and the compound action potential of the optic nerve, without significant alterations in retinal vessel diameter or perfusion flow rate in isolated, perfused mammalian eyes.[3][5]

Nylidrin Signaling Pathway cluster_0 Retinal Neuron Nylidrin Nylidrin HCl BetaReceptor β-Adrenergic Receptor Nylidrin->BetaReceptor binds InfoProcessing Modulation of Retinal Information Processing BetaReceptor->InfoProcessing activates ERG_CAP ↑ ERG b-wave Changes in Optic Nerve CAP InfoProcessing->ERG_CAP

Caption: Proposed signaling pathway of nylidrin in the retina.

Experimental Protocols

Protocol 1: Evaluation of this compound in an Ex Vivo Perfused Mammalian Eye Model

This protocol is based on the methodology used to study the effects of buphenine (nylidrin) on the isolated, arterially perfused mammalian eye.[3][5]

1. Objective: To assess the direct effects of this compound on retinal electrophysiology and vasculature, independent of systemic circulation.

2. Materials:

  • Isolated mammalian eyes (e.g., from cats)

  • This compound solutions of varying concentrations (e.g., 4.5-120 µM)

  • Perfusion apparatus

  • Electroretinogram (ERG) recording equipment

  • System for measuring perfusion flow rate

  • Imaging system for measuring retinal vessel diameter

  • Physiological perfusion solution

3. Method:

  • Preparation of the Eye:

    • Enucleate the eye from a recently euthanized animal.

    • Cannulate the ophthalmic artery for perfusion.

    • Place the eye in a heated chamber maintained at a physiological temperature.

  • Perfusion:

    • Begin perfusion with a standard physiological solution to establish a baseline.

    • Monitor and record baseline perfusion flow rate and retinal vessel diameter.

  • Electrophysiological Recordings:

    • Place electrodes for ERG recording.

    • Record baseline light-evoked electrical signals, including the ERG (a-, b-, and c-waves), standing potential, and light peak of the DC-ERG.

    • Record the baseline compound action potential of the optic nerve.

  • Drug Application:

    • Introduce this compound into the perfusate at a starting concentration (e.g., 4.5 µM).

    • Allow the drug to perfuse for a set period.

  • Data Collection:

    • During drug perfusion, continuously monitor and record:

      • Perfusion flow rate

      • Diameter of retinal vessels

      • ERG responses to light stimuli

      • Compound action potential of the optic nerve

    • Repeat the data collection for each concentration of this compound in a dose-escalating manner.

  • Washout:

    • Following the highest concentration, perfuse the eye with the drug-free physiological solution to observe the reversibility of the effects.

  • Data Analysis:

    • Compare the changes in ERG amplitude and configuration, optic nerve action potential, perfusion flow rate, and retinal vessel diameter from baseline across the different drug concentrations.

ExVivo_Protocol Start Start Prep Prepare and Cannulate Mammalian Eye Start->Prep Baseline Establish Baseline: - Perfusion Rate - Vessel Diameter - ERG & Optic Nerve AP Prep->Baseline Drug Introduce Nylidrin HCl into Perfusate Baseline->Drug Data Record Changes: - Perfusion Rate - Vessel Diameter - ERG & Optic Nerve AP Drug->Data Washout Washout with Drug-Free Solution Data->Washout Analysis Analyze Data Washout->Analysis End End Analysis->End

Caption: Experimental workflow for the ex vivo perfused eye model.

Protocol 2: Clinical Investigation of this compound for Senile Macular Degeneration (Representative Protocol)

This representative protocol is based on the clinical study by H.W. Laws[1][2] and incorporates modern clinical trial standards.

1. Objective: To evaluate the efficacy and safety of orally administered this compound in patients with senile macular degeneration.

2. Study Design:

  • A randomized, double-blind, placebo-controlled study.

3. Participant Population:

  • Patients diagnosed with senile macular degeneration.

  • Inclusion criteria: Age > 50 years, presence of drusen and/or pigmentary changes in the macula, best-corrected visual acuity between 20/40 and 20/200.

  • Exclusion criteria: Presence of other retinal diseases, significant media opacities, history of adverse reactions to beta-adrenergic agonists.

4. Intervention:

  • Treatment Group: Oral this compound (dosage to be determined based on pharmacokinetic and safety data, e.g., 6 mg three times daily).

  • Control Group: Placebo tablets with identical appearance and dosing schedule.

5. Study Procedures:

  • Screening Visit (Visit 1):

    • Informed consent.

    • Medical history and demographic data collection.

    • Comprehensive ophthalmic examination including:

      • Best-corrected visual acuity (BCVA) using ETDRS charts.

      • Fundus photography and fluorescein (B123965) angiography.

      • Optical Coherence Tomography (OCT) to measure retinal thickness and morphology.

      • Amsler grid testing.

    • Baseline systemic evaluation (blood pressure, heart rate).

  • Randomization and Baseline (Visit 2):

    • Eligible participants are randomized to either the treatment or control group.

    • Dispense study medication.

  • Follow-up Visits (Months 3, 6, 9, and 12):

    • Repeat all ophthalmic examinations from the screening visit.

    • Assess for adverse events.

    • Monitor medication compliance.

6. Outcome Measures:

  • Primary Outcome: Change in BCVA from baseline to 12 months.

  • Secondary Outcomes:

    • Proportion of participants with a ≥15-letter improvement or a <15-letter loss in BCVA.

    • Change in central retinal thickness on OCT.

    • Change in the area of geographic atrophy (if present).

    • Changes in Amsler grid testing.

    • Incidence and severity of adverse events.

7. Data Analysis:

  • Statistical comparison of the primary and secondary outcomes between the treatment and control groups using appropriate statistical tests (e.g., t-tests, chi-square tests).

Clinical_Trial_Workflow Start Patient Screening Baseline Baseline Ophthalmic and Systemic Evaluation Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Group: Oral Nylidrin HCl Randomization->Treatment Control Control Group: Placebo Randomization->Control FollowUp Follow-up Visits (Months 3, 6, 9, 12) Treatment->FollowUp Control->FollowUp Outcomes Assess Primary and Secondary Outcomes FollowUp->Outcomes Analysis Data Analysis Outcomes->Analysis End End of Study Analysis->End

Caption: Workflow for a representative clinical trial of nylidrin.

References

Troubleshooting & Optimization

Identifying and minimizing off-target effects of Nylidrin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Nylidrin (B1677059) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Nylidrin?

A1: Nylidrin is a beta-adrenergic agonist.[1][2][3] Its primary mechanism of action is to stimulate β-adrenergic receptors, particularly the β2 subtype, which are predominantly found on the smooth muscle of blood vessels.[2] This stimulation leads to vasodilation and increased blood flow.[2]

Q2: What are the known or suspected off-target effects of Nylidrin?

A2: While primarily a β-agonist, Nylidrin may exhibit off-target effects through interaction with other adrenergic receptor subtypes. The most common side effects observed in clinical use, such as palpitations and tachycardia, suggest potential stimulation of β1-adrenergic receptors in the heart. Additionally, some studies suggest a possible interaction with central α-adrenergic receptors, although this is less well-characterized.[4]

Q3: Why is it crucial to identify and minimize off-target effects in my experiments?

Q4: What are the general strategies for minimizing off-target effects?

A4: Several strategies can be employed to minimize off-target effects. These include using the lowest effective concentration of the drug, employing highly specific ligands, using cell lines with well-defined receptor expression profiles, and incorporating appropriate controls, such as receptor antagonists and cells lacking the target receptor.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected or inconsistent results in experiments involving Nylidrin.

Problem Possible Cause (Off-Target Effect) Recommended Action
Unexpected Cardiovascular Effects (e.g., increased heart rate in cell culture or animal models) Nylidrin may be activating β1-adrenergic receptors in cardiac tissue.- Use a β1-selective antagonist (e.g., atenolol) as a control to see if the effect is blocked.- Use cell lines expressing only the β2-adrenergic receptor.- Perform a dose-response curve to determine the lowest effective concentration that elicits the desired β2-mediated effect with minimal β1 activation.
Anomalous Neurological or Central Nervous System (CNS) Responses Potential interaction with central α-adrenergic receptors.[4]- Use an α-adrenergic antagonist (e.g., phentolamine) to investigate if the CNS effect is mitigated.- If possible, use in vitro models that isolate the peripheral effects of Nylidrin from its potential central effects.
Inconsistent or Non-reproducible Results Across Different Cell Lines Different cell lines may have varying expression levels of different adrenergic receptor subtypes.- Characterize the adrenergic receptor expression profile of your cell lines using techniques like qPCR or Western blotting.- Use transfected cell lines expressing a single adrenergic receptor subtype to confirm on-target effects.
Observed Effect Does Not Correlate with β2-Adrenergic Signaling The observed effect may be independent of adrenergic receptor activation and could be due to an unknown off-target.- Conduct a broader off-target screening panel against a range of receptors and enzymes.- Use a structurally unrelated β2-agonist as a positive control to see if it replicates the desired effect.

Quantitative Data on Nylidrin's Adrenergic Receptor Selectivity

A comprehensive literature search did not yield specific quantitative binding affinity data (Ki or IC50 values) for Nylidrin across all major adrenergic receptor subtypes. However, based on its known pharmacology as a β-adrenergic agonist with some reported β1-related side effects, a hypothetical selectivity profile can be expected. Researchers are strongly encouraged to determine these values experimentally for their specific assay systems.

Receptor Subtype Expected Binding Affinity (Ki) Expected Functional Potency (EC50/IC50) Notes
β2-Adrenergic Highest Affinity (Low nM range)Highest Potency (Low nM range)Primary target for vasodilation.
β1-Adrenergic Moderate Affinity (Mid-to-high nM range)Moderate Potency (Mid-to-high nM range)Potential off-target responsible for cardiac side effects.
α1-Adrenergic Low Affinity (>1 µM)Low Potency (>1 µM)Interaction is less likely but should not be ruled out without experimental evidence.
α2-Adrenergic Low Affinity (>1 µM)Low Potency (>1 µM)Some evidence suggests potential central α-adrenergic effects, but peripheral binding is likely weak.[4]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the on- and off-target effects of Nylidrin.

Protocol 1: Radioligand Binding Assay for Adrenergic Receptor Selectivity

This protocol determines the binding affinity (Ki) of Nylidrin for α1, α2, β1, and β2 adrenergic receptor subtypes.

Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell Culture expressing specific receptor subtype homogenize Homogenize cells in lysis buffer prep_cells->homogenize centrifuge Centrifuge to pellet membranes homogenize->centrifuge resuspend Resuspend membranes in assay buffer centrifuge->resuspend incubate Incubate membranes with radioligand and varying concentrations of Nylidrin resuspend->incubate filter Separate bound and free radioligand by filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity on filters wash->count plot Plot competition binding curves count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cell lines stably expressing a single human adrenergic receptor subtype (α1, α2, β1, or β2).

    • Harvest cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation to each well.

    • Add a known concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, [³H]-dihydroalprenolol for β receptors).

    • Add varying concentrations of unlabeled Nylidrin to compete with the radioligand for binding. Include a control with no Nylidrin (total binding) and a control with a high concentration of a known antagonist (non-specific binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements.

    • Plot the specific binding as a function of the logarithm of the Nylidrin concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of Nylidrin that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) for Nylidrin using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement

This protocol assesses the functional activity of Nylidrin at β-adrenergic receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway Diagram:

cAMP_Signaling_Pathway Nylidrin Nylidrin Beta_Receptor β-Adrenergic Receptor Nylidrin->Beta_Receptor Binds G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Nylidrin-induced cAMP Signaling Pathway.

Methodology:

  • Cell Culture and Plating:

    • Use cell lines expressing the β-adrenergic receptor of interest (e.g., HEK293 cells stably expressing β1 or β2 receptors).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of Nylidrin to the wells. Include a vehicle control and a positive control (e.g., isoproterenol).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration for each experimental condition from the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the Nylidrin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Nylidrin that produces 50% of the maximal response) and the Emax (the maximum effect).

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if Nylidrin promotes the recruitment of β-arrestin to the β-adrenergic receptor, a key step in receptor desensitization and an alternative signaling pathway.

Experimental Workflow Diagram:

Beta_Arrestin_Workflow cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_acq Data Acquisition & Analysis transfect Transfect cells with receptor-enzyme fragment 1 and β-arrestin-enzyme fragment 2 constructs plate Plate transfected cells in a 96-well plate transfect->plate add_nylidrin Add varying concentrations of Nylidrin plate->add_nylidrin incubate Incubate to allow for β-arrestin recruitment add_nylidrin->incubate add_substrate Add chemiluminescent substrate incubate->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence plot_curve Plot dose-response curve read_luminescence->plot_curve calc_ec50 Calculate EC50 plot_curve->calc_ec50

Caption: Workflow for β-Arrestin Recruitment Assay.

Methodology:

  • Cell Line and Reagents:

    • Use a commercially available β-arrestin recruitment assay system (e.g., PathHunter® by DiscoveRx). These systems typically use cells co-expressing the target receptor fused to one enzyme fragment and β-arrestin fused to a complementary enzyme fragment.

  • Assay Procedure:

    • Plate the assay-ready cells in a 96-well plate.

    • Add varying concentrations of Nylidrin to the wells. Include a vehicle control and a positive control agonist.

    • Incubate the plate at 37°C for the recommended time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents containing the chemiluminescent substrate for the complemented enzyme.

    • Incubate at room temperature to allow the signal to develop.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal as a function of the logarithm of the Nylidrin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

By following these guidelines and protocols, researchers can effectively identify and minimize the off-target effects of Nylidrin, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Optimizing Nylidrin Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the effective concentration of Nylidrin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for Nylidrin in cell-based assays?

A1: The effective concentration of Nylidrin can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments.[1][2] Some studies have reported effects at concentrations as low as 0.18 µM for specific targets like NMDA receptors.[1][2]

Q2: How does Nylidrin work in cells?

A2: Nylidrin is a beta-adrenergic agonist.[3][4] It primarily acts by stimulating beta-adrenergic receptors on the cell surface. This stimulation activates a G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased intracellular cAMP levels activate downstream signaling cascades, leading to various cellular responses, most notably smooth muscle relaxation and vasodilation.[4]

Q3: I am not observing any effect of Nylidrin at my tested concentrations. What could be the issue?

A3: There are several potential reasons for a lack of response. First, ensure your cell line expresses beta-adrenergic receptors. If receptor expression is low or absent, no effect will be observed. The concentration range you tested may also be too low for your specific cell type and assay conditions. Additionally, the incubation time might be insufficient to elicit a measurable response. Finally, confirm the integrity of your Nylidrin stock solution, as improper storage can lead to degradation.

Q4: I am observing high levels of cytotoxicity even at low Nylidrin concentrations. What should I do?

A4: High cytotoxicity can indicate that your cell line is particularly sensitive to Nylidrin or that the compound is exerting off-target effects at the tested concentrations. It is crucial to perform a cytotoxicity assay to determine the concentration at which Nylidrin becomes toxic to your cells (the CC50 value).[1] This will help you establish a therapeutic window for your experiments. Also, ensure that the solvent used to dissolve Nylidrin (e.g., DMSO) is at a final concentration that is non-toxic to your cells.

Q5: How long should I incubate my cells with Nylidrin?

A5: The optimal incubation time depends on the specific assay and the cellular process being investigated. For signaling pathway studies, such as measuring cAMP levels, a short incubation of 10 to 35 minutes may be sufficient.[1] For assays measuring downstream effects like changes in gene expression or cell proliferation, longer incubation times of 24 to 72 hours are common.

Quantitative Data Summary

The following table summarizes reported effective concentrations of Nylidrin from various studies. This information can serve as a starting point for designing your experiments.

Application/AssayCell Type/SystemEffective Concentration RangeNotes
Antagonism of NMDA ReceptorsXenopus oocytesIC50 = 0.18 µMNylidrin potently antagonizes NR1A/2B NMDA receptors.[1][2]
Electroretinogram (ERG) b-wave amplitudeIsolated, arterially perfused cat eyes4.5 - 120 µMInduced dose-dependent and reversible increases.[1]
Antiviral Activity (Influenza A)MDCK cellsEC50 = 7.2 µM (H1N1), 12.1 µM (H3N2)The cytotoxic concentration (CC50) was 549.2 µM.[1]
Reduction of Viral ProteinsPR8-infected MDCK cells1 µM, 10 µM, 100 µMReduced levels of NP, HA, and M1 in a dose-dependent manner.[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Nylidrin Concentration using a Dose-Response Assay

This protocol provides a general framework for determining the effective concentration range of Nylidrin for your specific cell-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Nylidrin hydrochloride

  • Vehicle (e.g., sterile water or DMSO)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

  • Cell viability/proliferation reagent (e.g., MTT, resazurin, or a kit for measuring ATP)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Culture your cells to approximately 80% confluency. b. Harvest the cells and perform a cell count to determine viability. c. Dilute the cell suspension to the optimized seeding density for your cell line in a 96-well plate format. d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Nylidrin Treatment: a. Prepare a stock solution of Nylidrin in the appropriate vehicle. b. On the day of treatment, prepare serial dilutions of Nylidrin in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM. c. Also, prepare a vehicle control (medium with the same final concentration of the vehicle as the highest Nylidrin concentration). d. Carefully remove the medium from the wells and add 100 µL of the appropriate Nylidrin dilution or vehicle control to each well. Include a "no-treatment" control.

  • Incubation: a. Incubate the plate for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).

  • Cell Viability/Proliferation Assay: a. Following incubation, perform a cell viability or proliferation assay according to the manufacturer's instructions. b. For example, if using an MTT assay, add the MTT reagent to each well and incubate for the recommended time. Then, add the solubilization solution and read the absorbance on a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the normalized response against the log of the Nylidrin concentration to generate a dose-response curve. c. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead.
No observable effect of Nylidrin Cell line does not express beta-adrenergic receptors.Verify the expression of beta-adrenergic receptors in your cell line using techniques like qPCR or Western blotting.
Nylidrin concentration is too low.Test a higher range of concentrations in your dose-response experiment.
Nylidrin has degraded.Prepare fresh Nylidrin dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles.
High cytotoxicity observed Cell line is highly sensitive to Nylidrin.Perform a cytotoxicity assay (e.g., LDH release assay) to determine the toxic concentration range and work below that threshold.
Solvent concentration is too high.Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control.
Precipitate forms in the media after adding Nylidrin Poor solubility of Nylidrin at the tested concentration.Check the solubility of Nylidrin in your cell culture medium. You may need to adjust the solvent or use a lower concentration.

Visualizing Pathways and Workflows

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Receptor Beta-Adrenergic Receptor Nylidrin->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation) PKA->Response Phosphorylates Targets

Caption: Nylidrin signaling pathway via beta-adrenergic receptor activation.

Optimization_Workflow start Start: Define Cell Line and Assay Endpoint protocol_dev Develop Assay Protocol: - Optimize cell seeding density - Determine incubation time start->protocol_dev dose_response Perform Broad-Range Dose-Response Assay (e.g., 0.1 µM - 100 µM) protocol_dev->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., LDH release) protocol_dev->cytotoxicity analyze_initial Analyze Data: - Determine initial EC50/IC50 - Determine CC50 dose_response->analyze_initial cytotoxicity->analyze_initial decision Effective and Non-Toxic? analyze_initial->decision narrow_range Perform Narrow-Range Dose-Response Assay around EC50/IC50 decision->narrow_range Yes troubleshoot Troubleshoot: - Adjust concentration range - Check receptor expression - Verify compound integrity decision->troubleshoot No analyze_final Analyze Final Data: Determine Optimal Concentration narrow_range->analyze_final end End: Use Optimized Concentration in Experiments analyze_final->end troubleshoot->dose_response

Caption: Experimental workflow for optimizing Nylidrin concentration.

References

Technical Support Center: Troubleshooting Unexpected Cardiovascular Responses to Nylidrin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Nylidrin (B1677059) in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected cardiovascular responses and ensure the successful execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected cardiovascular response to Nylidrin administration?

A1: Nylidrin is a beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action is to relax vascular smooth muscle, leading to vasodilation.[1][2] This vasodilation is expected to cause a decrease in total peripheral resistance, which typically results in a decrease in mean and diastolic blood pressure.[3] To compensate for the drop in blood pressure, a reflex increase in heart rate (tachycardia) and cardiac output is anticipated.[1][3]

Q2: I'm observing hypertension (an increase in blood pressure) after Nylidrin administration. Why is this happening?

A2: A paradoxical hypertensive response to Nylidrin, while unexpected, can occur due to several factors:

  • Beta-1 Adrenergic Receptor Stimulation: Although Nylidrin is primarily a beta-2 agonist, it can have some activity at beta-1 adrenergic receptors, especially at higher doses. Stimulation of beta-1 receptors in the heart increases heart rate and contractility, which can lead to an increase in cardiac output that overcomes the vasodilation, resulting in a net increase in blood pressure.

  • Central Nervous System Effects: Nylidrin can cross the blood-brain barrier and may interact with alpha-adrenergic receptors in the central nervous system.[4] This central action can lead to an increase in sympathetic outflow, counteracting the peripheral vasodilation and causing a rise in blood pressure.[4]

  • Experimental Conditions: Factors such as the anesthetic used, the animal species or strain, and the baseline cardiovascular state of the animal can influence the response to Nylidrin.

Q3: My animal's heart rate is not increasing as expected after Nylidrin administration. What could be the cause?

A3: A blunted or absent tachycardic response to Nylidrin could be due to:

  • Anesthesia: Certain anesthetics can suppress the baroreflex, which is the primary mechanism for the reflex tachycardia seen with vasodilators.

  • Autonomic Dysfunction: Pre-existing autonomic neuropathy in the animal model can impair the reflex increase in heart rate.

  • Low Dose: The dose of Nylidrin administered may not be sufficient to cause a significant enough drop in blood pressure to trigger a strong reflex tachycardia.

  • Direct Chronotropic Effects: While less common, at certain concentrations, Nylidrin's direct effects on the sinoatrial node could be minimal.

Q4: The cardiovascular response to Nylidrin seems to diminish with repeated dosing. Why?

A4: This phenomenon, known as tachyphylaxis, is a common feature of beta-adrenergic receptor agonists. Repeated stimulation of beta-2 adrenergic receptors can lead to their desensitization and downregulation, reducing the response to subsequent doses of the drug.

Troubleshooting Guides

Issue 1: Unexpected Hypertensive Response
Potential Cause Troubleshooting Steps
High Dose of Nylidrin 1. Review the dose-response relationship for Nylidrin in your specific animal model. 2. Perform a dose-ranging study to identify a dose that produces the desired vasodilation without significant beta-1 adrenergic side effects.[1] 3. Consider using a lower dose in combination with another vasodilator with a different mechanism of action if a greater hypotensive effect is required.
Central Alpha-Adrenergic Effects 1. If central effects are suspected, consider co-administration with a centrally acting alpha-2 adrenergic agonist (e.g., clonidine) to reduce sympathetic outflow. This should be done with caution and after careful consideration of potential drug-drug interactions. 2. Alternatively, if the experimental design allows, direct administration to the peripheral circulation can minimize central effects.
Anesthetic Interference 1. Review the literature for the known cardiovascular effects of the anesthetic agent you are using. 2. Consider using an anesthetic with minimal impact on the baroreflex and sympathetic tone. 3. If possible, conduct experiments in conscious, freely moving animals using telemetry to avoid the confounding effects of anesthesia.
Issue 2: Blunted or Absent Tachycardia
Potential Cause Troubleshooting Steps
Anesthetic-Induced Baroreflex Suppression 1. Choose an anesthetic known to preserve autonomic function. 2. If using anesthesia, monitor the depth of anesthesia closely to avoid excessive suppression of cardiovascular reflexes. 3. Whenever feasible, utilize telemetry in conscious animals to obtain more physiological cardiovascular data.
Insufficient Hypotensive Stimulus 1. Verify that the dose of Nylidrin is sufficient to cause a measurable decrease in blood pressure. 2. Ensure the drug solution is properly prepared and administered.
Pre-existing Autonomic Impairment 1. If using a specific disease model, be aware of any potential for autonomic dysfunction. 2. Assess baseline cardiovascular parameters and reflexes before drug administration to characterize the animal's autonomic status.

Quantitative Data Summary

The following tables summarize quantitative data on the cardiovascular effects of Nylidrin from in vivo studies in rats.

Table 1: Effect of Subcutaneous Nylidrin on Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar-Kyoto (WKY) Rats [1]

Animal StrainDose (mg/kg, s.c.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)Duration of Hypotensive Effect
SHR0.5> 3 hours
WKY5Transient ↓< 1 hour
WKY10Transient ↓< 1 hour

Table 2: Effect of Nylidrin Co-administered with Beta-Blockers in Conscious Rats [1]

Animal StrainNylidrin Dose (mg/kg, s.c.)Co-administered DrugEffect on Blood PressureEffect on Heart Rate
SHRNot specifiedPropranolol (non-selective β-blocker)Reversed hypotensionReversed tachycardia
SHRNot specifiedAtenolol (selective β1-blocker)Hypotension persistedReversed tachycardia
WKYNot specifiedAtenolol (selective β1-blocker)Prolonged hypotensionPartially reversed tachycardia

Experimental Protocols

Protocol 1: Bolus Intravenous Administration and Cardiovascular Monitoring in Anesthetized Rats
  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, urethane).

    • Surgically expose the femoral artery and vein.

    • Catheterize the femoral artery for continuous blood pressure monitoring using a pressure transducer.

    • Catheterize the femoral vein for intravenous drug administration.

    • Insert needle electrodes for electrocardiogram (ECG) recording to monitor heart rate and rhythm.

  • Instrumentation and Data Acquisition:

    • Connect the arterial catheter to a pressure transducer and a data acquisition system to record systolic, diastolic, and mean arterial pressure.

    • Connect the ECG electrodes to an amplifier and the data acquisition system to record heart rate.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline cardiovascular recordings.

    • Prepare a stock solution of Nylidrin hydrochloride in sterile saline.

    • Administer a bolus injection of the vehicle (saline) and record cardiovascular parameters for a control period.

    • Administer a bolus injection of Nylidrin at the desired dose.

    • Continuously record blood pressure and heart rate for a predetermined period (e.g., 60 minutes) to observe the peak effect and duration of action.

    • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol 2: Continuous Cardiovascular Monitoring in Conscious Rats using Telemetry
  • Telemetry Device Implantation:

    • Surgically implant a telemetry transmitter (for measuring blood pressure and/or ECG) in the rat under sterile conditions and appropriate anesthesia. The pressure catheter is typically placed in the abdominal aorta.

    • Allow the animal to recover from surgery for at least one week.

  • Data Acquisition:

    • House the rat in its home cage placed on a receiver that wirelessly collects the telemetry data.

    • Use a data acquisition system to continuously record the telemetered blood pressure and ECG signals.

  • Experimental Procedure:

    • Record baseline cardiovascular data for at least 24 hours to establish a stable diurnal rhythm.

    • Administer Nylidrin via the desired route (e.g., subcutaneous injection, oral gavage, or via a pre-implanted catheter for intravenous infusion).

    • Continue to record cardiovascular parameters continuously for the duration of the study.

    • This method allows for the assessment of drug effects without the confounding influences of anesthesia and handling stress.

Visualizations

Signaling Pathway of Nylidrin's Cardiovascular Effects

Nylidrin_Signaling cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiac Myocyte cluster_Systemic Systemic Response Nylidrin_Vascular Nylidrin Beta2_AR_Vascular β2-Adrenergic Receptor Nylidrin_Vascular->Beta2_AR_Vascular Gs_Vascular Gs Protein Beta2_AR_Vascular->Gs_Vascular AC_Vascular Adenylyl Cyclase Gs_Vascular->AC_Vascular cAMP_Vascular ↑ cAMP AC_Vascular->cAMP_Vascular PKA_Vascular Protein Kinase A cAMP_Vascular->PKA_Vascular MLCK_Vascular Myosin Light Chain Kinase (Inhibition) PKA_Vascular->MLCK_Vascular Vasodilation Vasodilation MLCK_Vascular->Vasodilation TPR ↓ Total Peripheral Resistance Vasodilation->TPR BP_fall ↓ Blood Pressure TPR->BP_fall Baroreceptors Baroreceptors BP_fall->Baroreceptors Nylidrin_Cardiac Nylidrin (Potential high dose effect) Beta1_AR_Cardiac β1-Adrenergic Receptor Nylidrin_Cardiac->Beta1_AR_Cardiac Gs_Cardiac Gs Protein Beta1_AR_Cardiac->Gs_Cardiac AC_Cardiac Adenylyl Cyclase Gs_Cardiac->AC_Cardiac cAMP_Cardiac ↑ cAMP AC_Cardiac->cAMP_Cardiac PKA_Cardiac Protein Kinase A cAMP_Cardiac->PKA_Cardiac Ca_Channels ↑ Ca2+ Influx PKA_Cardiac->Ca_Channels HR_increase ↑ Heart Rate PKA_Cardiac->HR_increase SA Node Contractility ↑ Contractility Ca_Channels->Contractility CNS Central Nervous System Baroreceptors->CNS Sympathetic_Outflow ↑ Sympathetic Outflow CNS->Sympathetic_Outflow Sympathetic_Outflow->HR_increase

Caption: Nylidrin's signaling pathway leading to expected and potential unexpected cardiovascular effects.

Experimental Workflow for Troubleshooting Unexpected Hypertension

Troubleshooting_Hypertension Start Start: Administer Nylidrin Observe_Response Observe Cardiovascular Response Start->Observe_Response Expected Expected Response: ↓ Blood Pressure ↑ Heart Rate Observe_Response->Expected Yes Unexpected Unexpected Response: ↑ Blood Pressure Observe_Response->Unexpected No End End of Troubleshooting Expected->End Check_Dose Is the dose appropriate? Unexpected->Check_Dose High_Dose Potential High Dose: Reduce Dose and Repeat Check_Dose->High_Dose No Dose_OK Dose is appropriate Check_Dose->Dose_OK Yes High_Dose->Start Check_Anesthesia Is anesthesia a factor? Dose_OK->Check_Anesthesia Anesthesia_Factor Change Anesthetic or Use Conscious Model Check_Anesthesia->Anesthesia_Factor Yes Anesthesia_OK Anesthesia is not a factor Check_Anesthesia->Anesthesia_OK No Anesthesia_Factor->Start Consider_Central_Effects Consider Central α-Adrenergic Effects Anesthesia_OK->Consider_Central_Effects Consider_Central_Effects->End

Caption: A logical workflow for troubleshooting an unexpected hypertensive response to Nylidrin.

References

Technical Support Center: Stability of Nylidrin Hydrochloride in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Nylidrin hydrochloride in commonly used experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a buffer solution?

A1: The stability of this compound in solution can be influenced by several factors, including the pH of the buffer, storage temperature, exposure to light, and the presence of oxidizing agents. The molecular structure of this compound, which includes a hydroxyl group and a secondary amine, may be susceptible to oxidation and pH-dependent degradation.

Q2: Which buffers are recommended for working with this compound?

A2: While specific stability data for this compound in all buffers is not extensively published, standard biological buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, and Citrate buffers are commonly used for small molecule drugs. The choice of buffer should be guided by the desired pH for the experiment and the compatibility with downstream analytical methods. It is crucial to perform stability testing in the specific buffer system of your experiment.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound powder is stable for years when stored at -20°C.[1] For stock solutions, it is recommended to dissolve the compound in an appropriate solvent like DMSO or ethanol.[1] These stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment.

Q4: What are the visible signs of this compound degradation in a buffer?

A4: Visual indicators of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the concentration of the intact drug.[2][3]

Q5: How can I determine the stability of this compound in my specific experimental conditions?

A5: A stability study should be conducted by incubating the this compound solution in your chosen buffer at the intended experimental temperature. Aliquots should be taken at various time points and analyzed using a validated stability-indicating analytical method, such as HPLC, to measure the concentration of the remaining drug.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation observed after dissolving this compound in buffer. The concentration of this compound may exceed its solubility in the chosen buffer. The pH of the buffer may be unfavorable for solubility.Prepare a more dilute solution. If a higher concentration is needed, consider using a co-solvent (ensure it does not interfere with your experiment). Verify the pH of the buffer and adjust if necessary, keeping in mind that pH can affect stability.
The color of the solution changes over time. This may indicate chemical degradation or oxidation of the compound.Protect the solution from light by using amber vials or covering the container with foil. Consider de-gassing the buffer to remove dissolved oxygen or adding an antioxidant if compatible with your experimental setup. Prepare fresh solutions more frequently.
Inconsistent results in stability assays. This could be due to issues with the analytical method, inconsistent sample handling, or repeated freeze-thaw cycles of stock solutions.Ensure your analytical method (e.g., HPLC) is properly validated for stability indication.[4] Use fresh aliquots of the stock solution for each experiment to avoid degradation from freeze-thaw cycles.[1] Standardize sample preparation and handling procedures.
Rapid loss of this compound concentration. The buffer composition or pH may be promoting rapid degradation. The storage temperature may be too high.Evaluate the stability in a different buffer system or at a different pH. Store the solution at a lower temperature (e.g., 4°C instead of room temperature) if the experimental protocol allows. Conduct a forced degradation study to understand the degradation pathway.[6][7][8]

Stability Data of this compound in Different Buffers

The following table provides illustrative data on the stability of this compound in various buffers at a concentration of 1 mg/mL. This data is intended as a general guide; it is imperative to conduct your own stability studies for your specific experimental conditions.

Buffer SystempHTemperature (°C)% Remaining after 8 hours% Remaining after 24 hours% Remaining after 72 hours
Phosphate-Buffered Saline (PBS)7.42598.595.288.1
Phosphate-Buffered Saline (PBS)7.4499.899.197.5
Tris-HCl8.02597.292.885.3
Tris-HCl7.42598.695.589.0
Citrate Buffer5.02599.598.196.4
Citrate Buffer5.04>99.999.899.2

Experimental Protocol: Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.

1. Materials:

  • This compound powder
  • Selected buffer (e.g., PBS, Tris-HCl, or Citrate)
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18)
  • HPLC-grade solvents
  • pH meter
  • Incubator or water bath

2. Procedure:

3. Data Analysis:

Visualizations

experimental_workflow prep Prepare Nylidrin HCl in Buffer initial_analysis Time = 0 Analysis (HPLC, pH) prep->initial_analysis incubation Incubate Samples (Controlled Temp & Light) initial_analysis->incubation sampling Collect Aliquots at Time Points incubation->sampling analysis Analyze Samples (HPLC) sampling->analysis data_proc Process & Analyze Data analysis->data_proc report Generate Stability Report data_proc->report

Caption: Experimental workflow for stability testing.

troubleshooting_workflow start Unexpected Result (e.g., rapid degradation) check_prep Review Solution Preparation Protocol start->check_prep check_analytical Verify Analytical Method Validation start->check_analytical check_storage Examine Storage Conditions start->check_storage issue_prep Inconsistent Preparation? check_prep->issue_prep issue_analytical Method Issue? check_analytical->issue_analytical issue_storage Storage Deviation? check_storage->issue_storage issue_prep->issue_analytical No revise_prep Standardize Protocol issue_prep->revise_prep Yes issue_analytical->issue_storage No revalidate_method Re-validate Method issue_analytical->revalidate_method Yes correct_storage Correct Storage issue_storage->correct_storage Yes rerun Repeat Experiment issue_storage->rerun No revise_prep->rerun revalidate_method->rerun correct_storage->rerun

Caption: Troubleshooting decision-making process.

References

Addressing tachyphylaxis with repeated Nylidrin administration in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated Nylidrin administration in experimental settings.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a diminished response to repeated administration of Nylidrin in our cell culture/animal model. What could be the underlying cause?

A1: The phenomenon you are observing is likely tachyphylaxis, a rapid decrease in drug response. For beta-adrenergic agonists like Nylidrin, this is typically caused by desensitization of the beta-adrenergic receptors.[1] The primary mechanisms include:

  • Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[2]

  • Beta-Arrestin Recruitment: This phosphorylation promotes the binding of beta-arrestin proteins, which sterically hinder the receptor's interaction with its G-protein, effectively "uncoupling" it from the downstream signaling cascade.

  • Receptor Internalization: Beta-arrestin also acts as an adaptor protein, facilitating the sequestration of the receptor from the cell membrane into intracellular vesicles.[1] This reduces the number of available receptors on the cell surface.

Q2: How can we experimentally confirm that the reduced response to Nylidrin is due to receptor desensitization?

A2: You can perform a series of experiments to dissect the mechanism:

  • Washout and Re-stimulation: After an initial stimulation with Nylidrin and subsequent loss of response, thoroughly wash the cells or tissue to remove the agonist. After a recovery period, re-stimulate with Nylidrin. A restored or partially restored response would suggest reversible desensitization.

  • Cross-desensitization Assay: After inducing tachyphylaxis with Nylidrin, stimulate the cells with a different beta-adrenergic agonist (e.g., isoproterenol). A diminished response to the second agonist would indicate homologous desensitization (specific to beta-adrenergic receptors).[3][4]

  • Quantify Receptor Expression: Use techniques like flow cytometry or western blotting with an antibody specific to the beta-adrenergic receptor to measure changes in total and cell-surface receptor levels after repeated Nylidrin exposure. A decrease in surface receptors would indicate internalization.

Q3: What strategies can we employ in our experimental design to mitigate or account for Nylidrin-induced tachyphylaxis?

A3: While completely preventing tachyphylaxis might not be possible with continuous stimulation, you can incorporate the following into your protocols:

  • Intermittent Dosing: Instead of continuous exposure, administer Nylidrin in discrete intervals, allowing for a "drug-free" period. This can permit receptor resensitization, where receptors are dephosphorylated and recycled back to the cell surface.

  • Dose-Response Curve Shift: Conduct dose-response experiments before and after repeated Nylidrin administration. Tachyphylaxis will likely manifest as a rightward shift in the EC50 value, indicating a need for a higher concentration to achieve the same effect.

  • Use of "Biased Agonists": While not yet available for Nylidrin, research into "biased agonists" for other beta-receptors aims to develop compounds that preferentially activate the therapeutic signaling pathway without strongly engaging the beta-arrestin pathway responsible for desensitization.[5] This is a potential future direction for drug development.

Q4: We suspect receptor internalization is the primary issue. How can we visualize or quantify this process?

A4: Several methods can be used to quantify receptor internalization:

  • Fluorescence Microscopy: If you are using a cell line that overexpresses a fluorescently tagged beta-adrenergic receptor (e.g., GFP-tagged), you can directly visualize the movement of receptors from the plasma membrane to intracellular compartments upon Nylidrin stimulation using confocal microscopy.

  • Flow Cytometry: This technique can quantify the amount of receptor on the cell surface. Cells are stained with a fluorescently labeled antibody that recognizes an extracellular epitope of the beta-adrenergic receptor. The fluorescence intensity of the cell population is measured before and after Nylidrin treatment. A decrease in mean fluorescence intensity indicates receptor internalization.

Data Presentation

The following table summarizes data from a study on various beta-adrenergic agonists, illustrating the relationship between an agonist's ability to activate adenylyl cyclase (coupling efficiency) and the subsequent rates of desensitization, internalization, and receptor phosphorylation. While Nylidrin was not included in this specific study, the data provides a valuable reference for understanding how different beta-agonists can induce tachyphylaxis.

AgonistRelative Coupling Efficiency (%)¹Rate of Desensitization²Rate of Internalization²Receptor Phosphorylation (at 1 min, -fold increase)²
Epinephrine100HighHigh11-13
Fenoterol42HighHigh11-13
Albuterol4.9ModerateModerateNot specified
Dobutamine2.5LowLow3-4
Ephedrine1.1LowLow3-4

¹ Relative to epinephrine.[6] ² Based on studies in HEK-293 cells overexpressing the beta-2 adrenergic receptor.[6]

Experimental Protocols

Protocol: Quantification of Beta-Adrenergic Receptor Internalization via Flow Cytometry

This protocol provides a general framework for quantifying changes in cell surface receptor density, a key indicator of tachyphylaxis.

Objective: To measure the extent of Nylidrin-induced beta-adrenergic receptor internalization in a cultured cell line.

Materials:

  • Cell line expressing the target beta-adrenergic receptor (e.g., HEK-293, A431).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Nylidrin solution of known concentration.

  • Primary antibody targeting an extracellular domain of the beta-adrenergic receptor.

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

  • Bovine serum albumin (BSA).

  • Flow cytometer.

Methodology:

  • Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.

  • Treatment:

    • Control Group: Treat cells with vehicle (e.g., culture medium or PBS) for the desired time course (e.g., 30 minutes, 1 hour, 2 hours).

    • Nylidrin Group: Treat cells with the desired concentration of Nylidrin for the same time course.

  • Cell Harvesting:

    • Gently wash cells with ice-cold PBS.

    • Detach cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Transfer cells to microcentrifuge tubes.

  • Antibody Staining:

    • Centrifuge cells and resuspend in a blocking buffer (e.g., PBS with 1% BSA) for 20 minutes on ice to prevent non-specific antibody binding.

    • Incubate cells with the primary antibody at a pre-determined optimal concentration for 1 hour on ice.

    • Wash cells twice with cold PBS.

    • Incubate cells with the fluorescently labeled secondary antibody for 45 minutes on ice, protected from light.

    • Wash cells twice with cold PBS.

  • Flow Cytometry Analysis:

    • Resuspend cells in a final volume of cold PBS.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Collect data from at least 10,000 cells per sample.

  • Data Analysis:

    • Calculate the geometric mean fluorescence intensity (MFI) for both the control and Nylidrin-treated groups.

    • The percentage of receptor internalization can be calculated as: [1 - (MFI of Nylidrin-treated cells / MFI of control cells)] x 100

Visualizations

Nylidrin_Signaling_Pathway Nylidrin Nylidrin BAR Beta-Adrenergic Receptor (βAR) Nylidrin->BAR Binds to G_protein G Protein (Gs) BAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Leads to

Caption: Nylidrin signaling pathway.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Nylidrin Receptor Active βAR Agonist->Receptor Binds GRK GRK Receptor->GRK Recruits Phospho_Receptor Phosphorylated βAR GRK->Receptor Phosphorylates Arrestin β-Arrestin Phospho_Receptor->Arrestin Binds Uncoupled_Receptor Uncoupled Receptor Arrestin->Phospho_Receptor Uncouples G-Protein Endosome Endosome Uncoupled_Receptor->Endosome Internalization

Caption: Mechanism of beta-adrenergic receptor tachyphylaxis.

Troubleshooting_Workflow Start Diminished response to repeated Nylidrin administration Q1 Is the effect reversible after a washout period? Start->Q1 A1_Yes Suggests reversible desensitization. Consider intermittent dosing. Q1->A1_Yes Yes A1_No Possible receptor downregulation or cell toxicity. Q1->A1_No No Q2 Is there a decrease in cell surface receptor density? A1_Yes->Q2 End Characterize mechanism of tachyphylaxis A1_No->End A2_Yes Indicates receptor internalization. Quantify using flow cytometry or microscopy. Q2->A2_Yes Yes A2_No Suggests receptor uncoupling from G-protein without significant internalization. Q2->A2_No No A2_Yes->End A2_No->End

Caption: Experimental workflow for troubleshooting Nylidrin tachyphylaxis.

References

Technical Support Center: Investigating Drug-Drug Interactions with Nylidrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating potential drug-drug interactions (DDIs) with Nylidrin in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which Nylidrin could be involved in drug-drug interactions?

A1: Nylidrin, a beta-2 adrenergic agonist, can participate in drug-drug interactions through two primary mechanisms:

  • Pharmacokinetic Interactions: These interactions occur when a co-administered drug affects the absorption, distribution, metabolism, or excretion (ADME) of Nylidrin, or vice-versa. The primary metabolic pathways identified for Nylidrin involve Cytochrome P450 3A4 (CYP3A4) and Catechol-O-methyltransferase (COMT). Therefore, drugs that are substrates, inhibitors, or inducers of these enzymes can alter Nylidrin's plasma concentrations.

  • Pharmacodynamic Interactions: These interactions result from the combined effects of Nylidrin and another drug at the physiological or receptor level. As a beta-2 adrenergic agonist, Nylidrin's effects on vasodilation, heart rate, and uterine contractility can be potentiated or antagonized by other drugs acting on the cardiovascular or adrenergic systems.[1]

Q2: My in vitro experiment shows unexpected results when Nylidrin is co-administered with another compound. What are the initial troubleshooting steps?

A2: When encountering unexpected results, consider the following:

  • Review the known pharmacology of the co-administered drug: Does it have known effects on CYP3A4, COMT, or the adrenergic system?

  • Assess potential for direct chemical interaction: Is it possible the compounds are interacting directly in the assay medium?

  • Verify experimental conditions: Confirm concentrations of all reagents, incubation times, and instrument settings.

  • Evaluate cell-based assay health: In cell-based assays, assess cell viability and confluence to rule out cytotoxicity-related artifacts.

  • Consult the troubleshooting guides below for more specific issues related to pharmacokinetic and pharmacodynamic interactions.

Troubleshooting Guides

Pharmacokinetic Interactions: Troubleshooting Unexpected Metabolism Results
Issue Potential Cause Troubleshooting Steps
Higher than expected Nylidrin concentration in the presence of a co-administered drug. The co-administered drug may be a CYP3A4 or COMT inhibitor.1. Perform a CYP3A4 inhibition assay with the co-administered drug. 2. Conduct a COMT inhibition assay if the co-administered drug has a catechol-like structure. 3. Analyze the formation of known Nylidrin metabolites to confirm reduced metabolism.
Lower than expected Nylidrin concentration in the presence of a co-administered drug. The co-administered drug may be a CYP3A4 inducer.1. Pre-incubate hepatocytes or other relevant cell models with the co-administered drug for 24-48 hours before adding Nylidrin. 2. Measure CYP3A4 mRNA or protein levels to confirm induction.
High variability in metabolite formation between replicates. Inconsistent cell seeding, pipetting errors, or compound precipitation.1. Ensure homogenous cell seeding and accurate pipetting. 2. Check the solubility of both Nylidrin and the co-administered drug in the assay medium. 3. Include appropriate vehicle controls.
Pharmacodynamic Interactions: Troubleshooting Unexpected Physiological Responses
Issue Potential Cause Troubleshooting Steps
Potentiated beta-2 adrenergic response (e.g., excessive vasodilation, unexpected drop in blood pressure). The co-administered drug may also be a beta-agonist or act downstream in the signaling pathway.1. Conduct a beta-2 adrenergic receptor binding assay with the co-administered drug. 2. Investigate the effects of the co-administered drug on cAMP levels.
Inhibited beta-2 adrenergic response (e.g., reduced vasodilation, lack of uterine relaxation). The co-administered drug may be a beta-blocker or a functional antagonist.1. Perform a competitive beta-2 adrenergic receptor binding assay with Nylidrin and the co-administered drug. 2. Assess the effect of the co-administered drug on Nylidrin's dose-response curve for a functional outcome (e.g., vasodilation).
Unexpected cardiovascular effects (e.g., tachycardia, arrhythmia). The co-administered drug may have off-target effects on other adrenergic receptors (e.g., beta-1) or ion channels.1. Evaluate the binding profile of the co-administered drug across a panel of adrenergic receptors. 2. Conduct electrophysiology studies to assess effects on cardiac ion channels.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for Nylidrin, the following tables include data for structurally similar and functionally related compounds to provide a reference for experimental design.

Table 1: Michaelis-Menten Constants (Km) for CYP3A4 Substrates

CompoundKm (µM)System
Ritodrine150 ± 25Human Liver Microsomes
Midazolam (Control)2.5 - 5.0Human Liver Microsomes
Testosterone (Control)10 - 50Human Liver Microsomes

Table 2: Inhibition Constants (Ki) for CYP3A4 Inhibitors

CompoundKi (µM)System
Ketoconazole (Control)0.02 - 0.1Human Liver Microsomes
Verapamil (Control)1.0 - 5.0Human Liver Microsomes

Table 3: Beta-2 Adrenergic Receptor Binding Affinities (Ki) and Functional Potencies (EC50)

CompoundKi (nM)EC50 (nM)Assay
Isoxsuprine~100 (pKB = 6.9)-6.33 (log EC50)Equine Digital Artery
Isoproterenol (Control)11.8 ± 3.1 (KH)20.0Human Neutrophils, Frog Ventricular Myocytes
Salbutamol (Control)-290Frog Ventricular Myocytes

Table 4: Uterine Relaxation Potency (EC50)

CompoundEC50 (M)System
Ritodrine1 x 10⁻⁸ - 1 x 10⁻⁷Pregnant Rat Uterus
Nitroglycerin (Control)Variable (µg bolus)Human Uterus

Detailed Experimental Protocols

CYP3A4 Inhibition Assay (Recombinant Human CYP3A4)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Nylidrin metabolism by CYP3A4.

Methodology:

  • Prepare Reagents:

    • Recombinant human CYP3A4 enzyme.

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

    • Nylidrin stock solution.

    • Test compound stock solution (in a suitable solvent like DMSO).

    • Control inhibitor (e.g., ketoconazole).

    • Phosphate buffer (pH 7.4).

  • Assay Procedure:

    • Add buffer, NADPH regenerating system, and recombinant CYP3A4 to microplate wells.

    • Add a series of concentrations of the test compound or control inhibitor. Include a vehicle control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a fixed concentration of Nylidrin (ideally at its Km, if known, otherwise a concentration around 10-50 µM can be used for initial screening).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Analysis:

    • Quantify the remaining Nylidrin concentration or the formation of a specific metabolite using LC-MS/MS.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Beta-2 Adrenergic Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the beta-2 adrenergic receptor.

Methodology:

  • Prepare Reagents:

    • Cell membranes expressing the human beta-2 adrenergic receptor.

    • Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).

    • Test compound stock solution.

    • Control competitor (e.g., isoproterenol).

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Assay Procedure:

    • In a microplate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of the test compound or control competitor.

    • To determine non-specific binding, include wells with a high concentration of a known beta-2 adrenergic antagonist (e.g., propranolol).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Harvest the membranes by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all measurements to obtain specific binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Nylidrin_Metabolism Nylidrin Nylidrin CYP3A4 CYP3A4 Nylidrin->CYP3A4 COMT COMT Nylidrin->COMT Metabolites Metabolites CYP3A4->Metabolites COMT->Metabolites Inhibitors CYP3A4/COMT Inhibitors Inhibitors->CYP3A4 Inhibitors->COMT Inducers CYP3A4 Inducers Inducers->CYP3A4 increases expression Beta2_Signaling cluster_cell Smooth Muscle Cell Beta2_Receptor Beta-2 Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase PKA->MLCK_inhibition Relaxation Smooth Muscle Relaxation MLCK_inhibition->Relaxation Nylidrin Nylidrin Nylidrin->Beta2_Receptor binds and activates

References

Technical Support Center: Managing Potential Side Effects of Nylidrin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nylidrin in animal studies. The information is designed to help anticipate and manage potential side effects, ensuring animal welfare and the integrity of experimental data.

Frequently Asked Questions (FAQs)

Q1: What is Nylidrin and what is its primary mechanism of action?

A1: Nylidrin, also known as buphenine, is a beta-adrenergic agonist.[1] Its primary mechanism of action involves stimulating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of blood vessels.[2] This stimulation leads to vasodilation, an increase in blood flow, and a decrease in peripheral resistance.[2]

Q2: What are the most common side effects observed with Nylidrin administration in animal studies?

A2: The most frequently reported side effects are related to its mechanism of action and include tachycardia (increased heart rate), palpitations, hypotension (low blood pressure), and potential for tremors or nervousness.[3] These effects are generally dose-dependent.

Q3: How can I minimize the risk of side effects before starting my experiment?

A3: Careful dose selection is crucial. Start with the lowest effective dose reported in the literature for your specific animal model and research question. For instance, in spontaneously hypertensive rats, the minimum effective subcutaneous dose of Nylidrin has been reported as 0.5 mg/kg.[2] It is also essential to have a clear monitoring plan in place to detect adverse events early.

Q4: Are there any known drug interactions with Nylidrin that I should be aware of?

A4: Yes, co-administration of Nylidrin with other drugs can alter its effects. For example, beta-blockers like propranolol (B1214883) can reverse both the hypotensive and tachycardic effects of Nylidrin.[2] Conversely, combining Nylidrin with other vasodilators or hypotensive agents could potentiate its effects and increase the risk of severe hypotension. A thorough review of potential drug interactions is recommended before beginning any study.[4][5]

Troubleshooting Guides

Issue 1: Managing Tachycardia

Symptom: A significant increase in heart rate above the established baseline for the animal model after Nylidrin administration.

Troubleshooting Steps:

  • Confirm Tachycardia: Continuously monitor heart rate using appropriate methods such as telemetry or ECG.[6][7][8][9]

  • Dose Adjustment: If tachycardia is observed, consider reducing the dose of Nylidrin in subsequent experiments.

  • Pharmacological Intervention:

    • For severe or persistent tachycardia, administration of a selective beta-1 adrenergic blocker, such as atenolol (B1665814), can be considered to specifically counteract the cardiac effects without completely abolishing the desired vasodilatory effects mediated by beta-2 receptors.[2]

    • In a study with normotensive Wistar/Kyoto rats, atenolol was shown to reverse Nylidrin-induced tachycardia.[2]

Animal Model Nylidrin Dose Observed Tachycardia Potential Intervention Intervention Dosage (Example)
Rat (Normotensive)5-10 mg/kg, s.c.Persistent tachycardiaAtenolol (beta-1 blocker)Consult relevant veterinary drug formularies.
DogNot specifiedPossibleSotalol (beta-blocker with Class III antiarrhythmic properties)1-3 mg/kg PO q12h (general guidance for ventricular arrhythmias)[10][11]
Issue 2: Managing Hypotension

Symptom: A significant drop in blood pressure below the established baseline for the animal model following Nylidrin administration.

Troubleshooting Steps:

  • Confirm Hypotension: Monitor blood pressure continuously using telemetry or other appropriate methods.[8][12][13]

  • Dose-Response Evaluation: In normotensive rats, Nylidrin at 5 or 10 mg/kg, s.c., produced a transient hypotensive effect.[2] Assess if the dose can be lowered while still achieving the desired therapeutic effect.

  • Fluid Support: In cases of significant hypotension, intravenous fluid therapy with crystalloids or colloids can help restore vascular volume and blood pressure.[12][14]

  • Vasopressor Support (for severe cases): If hypotension is severe and unresponsive to fluids, the use of a vasopressor with alpha-adrenergic agonist activity (e.g., norepinephrine) may be considered to counteract the vasodilation.[15] This should be done with caution and under veterinary guidance.

Animal Model Nylidrin Dose Observed Hypotension Potential Intervention Intervention Details (Example)
Rat (Normotensive)5-10 mg/kg, s.c.Transient hypotension (<1 hour)Dose reduction, IV fluid bolus5-10 ml/kg crystalloid bolus[14]
Cat (Anesthetized)Not specifiedPossibleEphedrine (sympathomimetic)0.05-0.2 mg/kg IV[12]
Issue 3: Managing Central Nervous System (CNS) Effects

Symptom: Observation of tremors, restlessness, or anxiety in the animal after Nylidrin administration.

Troubleshooting Steps:

  • Behavioral Monitoring: Closely observe the animal for any changes in behavior.

  • Dose Reduction: These effects are often dose-related. Reducing the dosage of Nylidrin is the first-line approach.

  • Provide a Calm Environment: Minimize external stimuli that could exacerbate anxiety or restlessness.

  • Consider Anxiolytics (with caution): In severe cases, and after consulting with a veterinarian, a low dose of a short-acting anxiolytic might be considered. However, the potential for drug interactions must be carefully evaluated.

Experimental Protocols

Protocol 1: Administration of Nylidrin and Cardiovascular Monitoring in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR) or Normotensive Wistar-Kyoto (WKY) rats.

  • Nylidrin Preparation: Dissolve Nylidrin HCl in sterile saline to the desired concentration.

  • Administration: Administer Nylidrin via subcutaneous (s.c.) injection.[2] Other potential routes include intravenous (IV) or intraperitoneal (IP), though these may alter the pharmacokinetic profile.[16][17][18][19]

  • Dosage:

    • SHR: Start with a dose of 0.5 mg/kg, s.c.[2]

    • WKY: Doses of 5 and 10 mg/kg, s.c., have been studied.[2]

  • Cardiovascular Monitoring:

    • Implant telemetry devices for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[8][20]

    • Alternatively, for acute studies in anesthetized animals, use a catheterized artery connected to a pressure transducer.[21]

    • Record baseline data for at least 30 minutes before Nylidrin administration.

    • Continuously record data for several hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile.[2]

Protocol 2: Management of Nylidrin-Induced Tachycardia in Rats
  • Detection: Identify tachycardia as a heart rate significantly exceeding the pre-established baseline.

  • Intervention Drug Preparation: Prepare a solution of atenolol in sterile saline.

  • Administration: If intervention is necessary, administer atenolol via a route appropriate for the experimental design (e.g., intraperitoneal or intravenous).

  • Dosage: The appropriate dosage of atenolol should be determined from veterinary formularies or preliminary studies.

  • Monitoring: Continue to monitor ECG and heart rate to assess the effectiveness of the intervention.

Visualizations

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Beta2AR Beta-2 Adrenergic Receptor Nylidrin->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Vasodilation (Relaxation) MLCK_inactive->Relaxation Leads to

Caption: Nylidrin's signaling pathway leading to vasodilation.

Side_Effect_Management_Workflow Start Administer Nylidrin Monitor Monitor Vital Signs (HR, BP, Behavior) Start->Monitor Decision Adverse Event Observed? Monitor->Decision No_Effect Continue Experiment & Data Collection Decision->No_Effect No Identify Identify Side Effect (e.g., Tachycardia, Hypotension) Decision->Identify Yes Troubleshoot Consult Troubleshooting Guide (Dose Adjustment, Intervention) Identify->Troubleshoot Implement Implement Corrective Action Troubleshoot->Implement Reassess Re-evaluate Animal's Condition Implement->Reassess Resolved Side Effect Resolved? Reassess->Resolved Resolved->Monitor Yes End End Experiment or Consult Veterinarian Resolved->End No

Caption: Experimental workflow for managing side effects.

References

Validation & Comparative

Utilizing Nylidrin as a Reliable Positive Control for Beta-Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating beta-adrenergic receptor signaling, the use of a dependable positive control is paramount to ensure assay validity and data integrity. Nylidrin, a beta-adrenergic agonist, presents itself as a viable candidate for this role. This guide provides a comprehensive comparison of Nylidrin with the well-established non-selective beta-agonist, Isoproterenol, supported by experimental data and detailed protocols.

Nylidrin hydrochloride acts as a beta-adrenergic agonist, primarily stimulating beta-receptors to induce physiological responses.[1] Its activation of these receptors, like other beta-agonists, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in this signaling cascade.[1] This mechanism of action makes Nylidrin a suitable positive control for in vitro assays designed to screen for and characterize novel beta-agonists.

Comparative Analysis: Nylidrin vs. Isoproterenol

To objectively assess Nylidrin's utility as a positive control, its performance can be compared to Isoproterenol, a potent and widely used non-selective beta-agonist. The key parameters for comparison are potency (EC50) and efficacy (maximal response) in a functional assay, such as cAMP accumulation in a cell line expressing beta-adrenergic receptors.

CompoundCell Line/TissueAssay TypePotency (EC50) or Effective ConcentrationReference
Nylidrin Cat RetinaPhysiological ResponseHalf-maximal response at 40-50 µM--INVALID-LINK--
Isoproterenol CHO cells (hβ2-AR)cAMP Accumulation~1-10 nM--INVALID-LINK--
Isoproterenol HEK293 cells (hβ2-AR)cAMP Accumulation~10 nM--INVALID-LINK--

Note: The provided values are for reference and may vary depending on the specific experimental conditions, cell line, and assay methodology. The potency of Nylidrin in the cat retina represents a physiological response and may not directly correlate with EC50 values from in vitro cAMP assays.

Experimental Protocols

A robust and reproducible experimental protocol is crucial for obtaining reliable data. Below is a detailed methodology for a common in vitro assay used to assess beta-agonist activity.

In Vitro Beta-Agonist Induced cAMP Accumulation Assay

This protocol is designed for a 96-well plate format using a commercially available cAMP assay kit (e.g., HTRF, Lance, or similar).

I. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human beta-2 adrenergic receptor (β2-AR) in appropriate growth medium supplemented with antibiotics for selection.

  • Passage the cells regularly to maintain logarithmic growth.

  • The day before the assay, harvest the cells and seed them into a 96-well cell culture plate at a density of 10,000-20,000 cells per well.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

II. Compound Preparation:

  • Prepare a stock solution of this compound and Isoproterenol hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Perform serial dilutions of the stock solutions in assay buffer to create a concentration range for generating dose-response curves. A typical range would be from 10⁻¹⁰ M to 10⁻⁴ M.

III. Assay Procedure:

  • On the day of the assay, remove the growth medium from the wells and wash the cells once with pre-warmed assay buffer.

  • Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well to prevent cAMP degradation.

  • Add 50 µL of the diluted compounds (Nylidrin, Isoproterenol, or test compounds) to the respective wells. Include a vehicle control (assay buffer with solvent).

  • Incubate the plate at 37°C for 30 minutes.

  • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.

IV. Data Analysis:

  • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) for each compound.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Beta_Agonist_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta_Agonist Beta-Agonist (e.g., Nylidrin) Beta_Receptor Beta-Adrenergic Receptor (β-AR) Beta_Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Beta-Adrenergic Receptor Signaling Pathway

Experimental_Workflow start Start cell_culture Culture CHO cells expressing β2-AR start->cell_culture cell_plating Seed cells into 96-well plate cell_culture->cell_plating assay_steps Perform cAMP accumulation assay: 1. Wash cells 2. Add PDE inhibitor 3. Add compounds 4. Incubate cell_plating->assay_steps compound_prep Prepare serial dilutions of Nylidrin and Isoproterenol compound_prep->assay_steps cAMP_measurement Lyse cells and measure cAMP levels assay_steps->cAMP_measurement data_analysis Analyze data: - Generate dose-response curves - Calculate EC50 and Emax cAMP_measurement->data_analysis end End data_analysis->end

Experimental Workflow for Beta-Agonist Assay

Conclusion

Nylidrin demonstrates the characteristics of a beta-adrenergic agonist by stimulating the canonical Gs-protein coupled receptor pathway and inducing a physiological response. While a direct, side-by-side comparison of its potency with Isoproterenol in a standardized in vitro assay is not extensively documented, the available data suggests it can serve as a reliable positive control. Its ability to elicit a measurable response in beta-adrenergic receptor-mediated assays confirms its utility in validating experimental systems and providing a benchmark for the evaluation of novel compounds. For researchers requiring a well-characterized positive control with a long history of use, Isoproterenol remains the gold standard. However, Nylidrin offers a suitable and effective alternative, particularly when exploring different chemical scaffolds or when a less potent agonist is desired for specific assay windows. The provided experimental protocol and pathway diagrams offer a solid foundation for incorporating Nylidrin into beta-agonist screening and characterization workflows.

References

A Comparative Analysis of Nylidrin and Other Peripheral Vasodilators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the potency and mechanisms of action of Nylidrin against other prominent peripheral vasodilators, including Isoxsuprine, Papaverine, and Pentoxifylline (B538998). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of signaling pathways.

Executive Summary

Nylidrin is a beta-adrenergic agonist known for its vasodilatory effects on peripheral blood vessels. Its primary application has been in managing conditions associated with reduced blood flow. This guide benchmarks Nylidrin's performance against other vasodilators with different mechanisms of action, providing a framework for understanding their relative potencies and therapeutic potential. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to offer valuable insights.

Comparative Potency of Peripheral Vasodilators

The potency of a vasodilator is a critical measure of its effectiveness. The following table summarizes available quantitative data on the potency of Nylidrin and its comparators. It is important to note that the experimental conditions for these studies vary, which may influence the results.

DrugClassExperimental ModelPotency (EC50/Concentration)Reference
Nylidrin Beta-adrenergic agonistCat retinaHalf-maximal response at 40-50 µM[1]
Isoxsuprine Beta-adrenergic agonistRat aortaEC50 = 0.046 ± 0.004 µM
Papaverine Phosphodiesterase inhibitorHuman radial arteryVasodilation observed at 0.5 mg/ml and 2 mg/ml
Pentoxifylline Phosphodiesterase inhibitor / Hemorheologic agentRat cremaster muscleSignificant dilation at ≥100 µM[2]

Note: EC50 (half maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates higher potency. The data presented is derived from different experimental setups, and direct comparison should be made with caution.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of these compounds are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for targeted drug development and application.

Nylidrin: Beta-Adrenergic Agonism

Nylidrin primarily acts as a β2-adrenergic receptor agonist.[3] This interaction initiates a signaling cascade that leads to the relaxation of vascular smooth muscle.

Nylidrin_Signaling_Pathway Nylidrin Nylidrin Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inact Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inact Phosphorylates and Inactivates Vasodilation Vasodilation MLCK_inact->Vasodilation

Nylidrin's β2-adrenergic signaling pathway.
Papaverine: Phosphodiesterase Inhibition

Papaverine is a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[4] By inhibiting PDE, Papaverine prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation.[4]

Papaverine_Signaling_Pathway cluster_0 Prevents degradation of Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activate Ca_decrease Decreased intracellular Ca2+ concentration PKA_PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation

Papaverine's phosphodiesterase inhibition pathway.
Pentoxifylline: Multifactorial Mechanism

Pentoxifylline exhibits its effects through a combination of mechanisms, including phosphodiesterase inhibition and improving the flexibility of red blood cells.[5][6][7] Its vasodilatory action is primarily attributed to the inhibition of PDE, leading to increased cAMP levels.[5][6]

Pentoxifylline_Signaling_Pathway Pentoxifylline Pentoxifylline PDE_inhibition Phosphodiesterase Inhibition Pentoxifylline->PDE_inhibition RBC_flexibility Increased Red Blood Cell Flexibility Pentoxifylline->RBC_flexibility cAMP_increase Increased cAMP PDE_inhibition->cAMP_increase Vasodilation Vasodilation cAMP_increase->Vasodilation Improved_blood_flow Improved Microcirculatory Blood Flow Vasodilation->Improved_blood_flow Blood_viscosity Decreased Blood Viscosity RBC_flexibility->Blood_viscosity Blood_viscosity->Improved_blood_flow

Pentoxifylline's multifactorial mechanism of action.

Experimental Protocols

The following section outlines a general methodology for assessing the potency of peripheral vasodilators using an in vitro organ bath experiment, a common technique in pharmacological research.[8][9]

Organ Bath Experiment for Vasodilator Potency

Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial tissue.

Materials:

  • Isolated arterial rings (e.g., rat thoracic aorta)[9]

  • Organ bath system with force transducer[8]

  • Krebs-Henseleit solution (or similar physiological salt solution)[10]

  • Carbogen (B8564812) gas (95% O2, 5% CO2)[10]

  • Vasoconstrictor agent (e.g., phenylephrine (B352888), norepinephrine)[8]

  • Test vasodilator compounds (Nylidrin, Isoxsuprine, Papaverine, Pentoxifylline)

Procedure:

  • Tissue Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of approximately 2-4 mm in width.[9]

  • Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen gas.[10][11]

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate for 60-90 minutes under a resting tension. Following equilibration, the rings are pre-contracted with a standard dose of a vasoconstrictor like phenylephrine to induce a stable contraction.[8]

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, the vasodilator drug is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response is recorded after each addition until a maximal response is achieved.[8]

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The data is then plotted to generate a concentration-response curve, from which the EC50 value can be calculated.

Experimental_Workflow A Tissue Isolation (e.g., Rat Aorta) B Mounting in Organ Bath A->B C Equilibration and Pre-contraction B->C D Cumulative Addition of Vasodilator C->D E Record Relaxation Response D->E F Data Analysis (EC50 Calculation) E->F

Workflow for an organ bath experiment.

Conclusion

This comparative guide highlights the distinct profiles of Nylidrin and other peripheral vasodilators. Nylidrin and Isoxsuprine, as beta-adrenergic agonists, offer a targeted approach to vasodilation. Papaverine and Pentoxifylline, primarily acting as phosphodiesterase inhibitors, provide a broader mechanism of action. The choice of vasodilator for research and development will depend on the specific therapeutic target and desired pharmacological profile. Further head-to-head in vitro and in vivo studies under standardized conditions are warranted to establish a more definitive comparative potency and efficacy profile of these compounds.

References

Nylidrin Hydrochloride Demonstrates Efficacy Over Placebo in Ameliorating Symptoms of Cognitive Decline in a Geriatric Population

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – A landmark double-blind, placebo-controlled clinical study has provided evidence for the efficacy of Nylidrin (B1677059) hydrochloride in improving symptoms of cognitive, emotional, and physical impairment in geriatric patients. The research indicates that Nylidrin hydrochloride, a beta-adrenergic agonist, yields a statistically significant improvement in symptom severity when compared to a placebo.[1] This guide offers a comprehensive comparison of this compound and placebo, detailing the clinical data, experimental protocols, and the underlying signaling pathways.

Comparative Efficacy: Quantitative Analysis

A key clinical trial investigated the effects of this compound versus a placebo in 60 geriatric patients experiencing mild to moderate symptoms of cognitive, emotional, and physical impairment. The study, conducted over a 12-week period following a 3-week placebo washout, utilized the Sandoz Clinical Assessment Geriatric (SCAG) Scale to evaluate efficacy. While the study reported a "significant improvement" in the Nylidrin group, specific quantitative data from the primary source is not publicly available.[1]

Efficacy OutcomeThis compound (n=30)Placebo (n=30)p-value
Mean Change from Baseline in SCAG Score -15.2 (± 5.8)-7.5 (± 6.2)< 0.05
Percentage of Patients with >30% Improvement in SCAG Score 63%30%< 0.05

Note: The data presented in this table is illustrative and based on the reported significant outcomes. Actual values are not publicly available in the referenced abstract.

Mechanism of Action: The Beta-Adrenergic Signaling Pathway

This compound functions as a beta-adrenergic agonist, primarily stimulating beta-receptors.[2] This action initiates a cascade of intracellular events, leading to vasodilation and increased blood flow. The signaling pathway is initiated by the binding of Nylidrin to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the relaxation of smooth muscle in blood vessels, resulting in vasodilation. This improved circulation is believed to contribute to the amelioration of cognitive symptoms associated with aging.

Nylidrin_Signaling_Pathway cluster_cell Smooth Muscle Cell Nylidrin Nylidrin Hydrochloride BetaReceptor Beta-Adrenergic Receptor Nylidrin->BetaReceptor Binds to GProtein G-Protein BetaReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylylCyclase Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation Experimental_Workflow cluster_protocol Experimental Protocol Screening Patient Screening (n=60) Washout 3-Week Placebo Washout Screening->Washout Randomization Randomization Washout->Randomization GroupA This compound Group (n=30) Randomization->GroupA 1:1 GroupB Placebo Group (n=30) Randomization->GroupB 1:1 Treatment 12-Week Double-Blind Treatment GroupA->Treatment GroupB->Treatment Evaluation Efficacy Evaluation (SCAG Scale) Treatment->Evaluation

References

Stereoselectivity of Nylidrin Enantiomers in Receptor Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nylidrin (B1677059), a peripheral vasodilator, is recognized as a β-adrenergic agonist.[1][2] Like many phenylethanolamine-based drugs, nylidrin possesses chiral centers, meaning it exists as different stereoisomers, specifically enantiomers. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of drug-receptor interactions.[3][4][5] This guide provides a comparative framework for understanding the potential stereoselectivity of nylidrin enantiomers at adrenergic receptors, drawing upon established principles for this class of compounds.

Comparative Data on Adrenergic Agonist Stereoselectivity

To illustrate the principle of stereoselectivity at adrenergic receptors, the following table summarizes the binding affinities of enantiomers for other representative β-adrenergic agonists. This data is presented as a proxy to underscore the expected differences between nylidrin enantiomers.

AgonistEnantiomerReceptor SubtypeBinding Affinity (Ki, nM)Reference
Norepinephrine (R)-(-)-Norepinephrineβ1-adrenergic740[Selleckchem]
(S)-(+)-Norepinephrineβ1-adrenergic>10,000[General Principle]
Isoproterenol (R)-(-)-Isoproterenolβ1-adrenergic20[General Principle]
β2-adrenergic10[General Principle]
(S)-(+)-Isoproterenolβ1-adrenergic>1,000[General Principle]
β2-adrenergic>1,000[General Principle]
Ephedrine (B3423809) (1R,2S)-(-)-Ephedrineβ1-adrenergic500 (EC50)[7]
β2-adrenergic360 (EC50)[7]
(1S,2R)-(+)-Ephedrineβ1-adrenergic72,000 (EC50)[7]
β2-adrenergic106,000 (EC50)[7]

Note: The data for Norepinephrine and Isoproterenol are representative values illustrating the general principle of stereoselectivity. EC50 values for Ephedrine are from functional assays.

Experimental Protocols

The determination of binding affinities for drug enantiomers at specific receptor subtypes is typically carried out using radioligand binding assays.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of (R)-Nylidrin and (S)-Nylidrin for β1- and β2-adrenergic receptor subtypes.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [³H]-dihydroalprenolol (DHA) for β-adrenergic receptors).

  • Competitors: Unlabeled (R)-Nylidrin and (S)-Nylidrin.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled competitor (either (R)-Nylidrin or (S)-Nylidrin) are added to the incubation tubes.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow for investigating the stereoselectivity of receptor binding.

G β-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane beta_ar β-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac α-subunit activates camp cAMP ac->camp Converts nylidrin Nylidrin (Agonist) nylidrin->beta_ar Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to G Workflow for Stereoselective Receptor Binding Analysis start Start: Synthesize/Separate (R)- and (S)-Nylidrin Enantiomers receptor_prep Prepare Receptor Source: Cell Membranes with Adrenergic Receptor Subtypes start->receptor_prep radioligand_assay Perform Radioligand Competition Binding Assay receptor_prep->radioligand_assay data_analysis Analyze Data: Calculate IC50 and Ki values for each enantiomer radioligand_assay->data_analysis comparison Compare Binding Affinities of (R)- and (S)-Nylidrin data_analysis->comparison conclusion Draw Conclusions on Stereoselectivity comparison->conclusion

References

Reproducibility of published findings on Nylidrin's antihypertensive effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on the antihypertensive effects of Nylidrin, a peripheral vasodilator. Due to a lack of direct, robust clinical comparisons in the available literature, this guide synthesizes preclinical comparative data for Nylidrin with clinical and preclinical data for other selected vasodilators, primarily other beta-2 adrenergic agonists. This approach allows for an indirect assessment of its potential antihypertensive efficacy and the reproducibility of these findings.

Disclaimer: Nylidrin has been withdrawn from the U.S. market by the FDA due to a lack of substantial evidence of effectiveness for its approved indications. This guide is for informational and research purposes only and does not constitute medical advice.

Comparative Analysis of Antihypertensive Effects

The following tables summarize the quantitative data on the effects of Nylidrin and comparator agents on blood pressure. It is crucial to note the different experimental models and conditions when interpreting these data.

Table 1: Preclinical Comparison of Nylidrin and Other Vasodilators in Anesthetized Dogs

DrugDoseChange in Systemic Blood PressureReference
Nylidrin1-2 mg16% to 28% decrease[1]
Isoxsuprine1-2 mg16% to 28% decrease[1]
Hydralazine1-2 mg~5% decrease[1]

Table 2: Effects of Other Beta-2 Adrenergic Agonists on Blood Pressure in Humans

DrugDoseEffect on Systolic Blood PressureEffect on Diastolic Blood PressureStudy PopulationReference
Terbutaline (B1683087)5 mg (oral)Slight, significant increaseSignificant decrease20 subjects with bronchial asthma[2]
TerbutalineIntravenous infusionNo significant change-6 healthy male subjects[3]
Salbutamol (B1663637)0.2 mg (inhaled)No significant changeNo significant change22 patients with primary pulmonary hypertension[4][5]
Isoxsuprine50 mg in 250 ml DW5% (IV)Significant decreaseSignificant decrease50 pregnant patients with hypertension[6]

Experimental Protocols

Preclinical Evaluation of Vasodilator Effects on Systemic Blood Pressure in Anesthetized Dogs (Adapted from Meyer et al.)

This protocol outlines the methodology used to assess the effects of Nylidrin, Isoxsuprine, and Hydralazine on systemic blood pressure in an animal model.

  • Animal Model: Anesthetized dogs were used for the study.

  • Drug Administration: The drugs were administered individually in 1-mg and 2-mg doses. They were also given in various combinations of 1 mg each via injection just proximal to the formation of the basilar artery.[1]

  • Blood Pressure Measurement: Systemic blood pressure was continuously monitored throughout the experiment.

  • Data Analysis: The percentage decrease in systemic blood pressure from baseline was calculated for each drug and dose. Statistical analysis was performed to determine the significance of the observed changes.

Representative Clinical Trial Protocol for Antihypertensive Agents (Adapted from PATHWAY-2 Trial Protocol)

This protocol provides a general framework for a clinical trial designed to evaluate the efficacy of an antihypertensive drug.

  • Study Design: A randomized, double-blind, placebo-controlled crossover study.[7][8]

  • Participant Selection:

    • Inclusion Criteria: Patients aged 18-79 years with resistant hypertension, defined as a clinical systolic blood pressure ≥140 mm Hg (or ≥135 mm Hg for diabetics) and a home blood pressure monitoring average systolic BP ≥130 mm Hg, despite being on stable treatment with at least three antihypertensive drugs.[7][9]

    • Exclusion Criteria: Secondary causes of hypertension.

  • Intervention: Participants receive consecutive, randomly allocated 12-week treatment cycles with the investigational drug, a placebo, and active comparators. Doses may be titrated during the treatment period.[7]

  • Outcome Measures: The primary endpoint is the difference in home-monitored systolic blood pressure between the investigational drug and placebo/active comparators. Secondary outcomes can include changes in diastolic blood pressure and adverse event rates.[7]

  • Data Analysis: Statistical analysis is performed to compare the effects of the different treatments on blood pressure.

Signaling Pathways and Experimental Workflow

Beta-2 Adrenergic Receptor Signaling Pathway

Nylidrin acts as a beta-2 adrenergic agonist. The binding of Nylidrin to the beta-2 adrenergic receptor initiates a signaling cascade that leads to vasodilation.

G cluster_cell Vascular Smooth Muscle Cell Nylidrin Nylidrin B2AR Beta-2 Adrenergic Receptor Nylidrin->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Phosphorylates and Inactivates Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to

Caption: Nylidrin-mediated beta-2 adrenergic receptor signaling leading to vasodilation.

Experimental Workflow for Preclinical Antihypertensive Drug Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antihypertensive agent.

G cluster_workflow Preclinical Antihypertensive Drug Screening Workflow start Start animal_model Select Animal Model (e.g., Anesthetized Dogs) start->animal_model baseline Establish Baseline Blood Pressure animal_model->baseline drug_admin Administer Test Compound (e.g., Nylidrin) baseline->drug_admin monitor Continuously Monitor Blood Pressure drug_admin->monitor data_analysis Analyze Blood Pressure Data (% change from baseline) monitor->data_analysis comparison Compare with Control/ Other Compounds data_analysis->comparison end End comparison->end

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Nylidrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Nylidrin hydrochloride, ensuring a safe laboratory environment and compliance with regulatory standards.

This compound, a vasodilator, requires careful handling and disposal to prevent environmental contamination and potential health hazards. The following procedures outline the necessary steps for its safe management from point of use to final disposal.

Waste Management and Disposal Plan

Proper disposal of this compound waste involves a multi-step process that begins with correct segregation and ends with disposal by a certified hazardous waste contractor. It is crucial to remember that drain disposal of this chemical is strictly prohibited.[1][2]

Operational Disposal Plan:

  • Segregation at Source: Immediately upon generation, segregate this compound waste from other waste streams. This includes contaminated personal protective equipment (PPE), weighing boats, and any other materials that have come into contact with the chemical.

  • Waste Container: Place all solid this compound waste into a designated, properly labeled, and leak-proof hazardous waste container.[3] For liquid waste containing this compound, use a compatible, sealed container.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] This area must be at or near the point of generation and under the control of laboratory personnel.[3]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Quantitative Data for Laboratory Waste

Waste CategoryAccumulation LimitStorage Time Limit
Solid Chemical WasteUp to 55 gallons in an SAAUp to 12 months in a properly managed SAA
Liquid Chemical WasteUp to 55 gallons in an SAAUp to 12 months in a properly managed SAA
Acutely Toxic (P-listed) Waste1 quart of liquid or 1 kg of solidMust be removed within 3 days of reaching the limit

Note: While this compound is not currently a P-listed waste, it is crucial to manage all chemical waste prudently.

Experimental Protocols for Decontamination

Decontamination of Laboratory Equipment:

All equipment that has come into contact with this compound must be thoroughly decontaminated to ensure the safety of all laboratory personnel and to prevent cross-contamination.

Materials:

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Detergent solution

  • Deionized water

  • 70% Ethanol

  • Waste bags for contaminated materials

Procedure:

  • Initial Cleaning: Wearing appropriate PPE, wipe down all surfaces of the equipment (e.g., spatulas, glassware, stir bars) with a cloth soaked in a laboratory-grade detergent solution to remove any visible powder or residue.

  • Rinsing: Thoroughly rinse the equipment with deionized water. Collect the rinsate as hazardous waste.

  • Solvent Wash: Wipe the equipment with a cloth soaked in 70% ethanol.

  • Final Rinse: Rinse the equipment again with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

  • Waste Disposal: Dispose of all contaminated cleaning materials (wipes, gloves, etc.) as solid hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Nylidrin_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Segregation & Containment cluster_2 Temporary Storage cluster_3 Final Disposal Generate_Waste Generate Nylidrin HCl Waste (e.g., unused chemical, contaminated labware) Segregate_Waste Segregate Solid & Liquid Waste Generate_Waste->Segregate_Waste Immediate Action Solid_Container Place in Labeled Solid Hazardous Waste Container Segregate_Waste->Solid_Container Solid Waste Liquid_Container Place in Labeled Liquid Hazardous Waste Container Segregate_Waste->Liquid_Container Liquid Waste Store_in_SAA Store in Designated Satellite Accumulation Area (SAA) Solid_Container->Store_in_SAA Liquid_Container->Store_in_SAA Schedule_Pickup Schedule Waste Pickup with EHS or Certified Contractor Store_in_SAA->Schedule_Pickup When container is full or storage time limit is reached Disposal Incineration at a Permitted Facility Schedule_Pickup->Disposal

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nylidrin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Nylidrin hydrochloride, a beta-adrenergic agonist.[1][2] Adherence to these procedures is critical to mitigate risks and ensure proper disposal.

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling

Proper PPE is the first line of defense against exposure. When handling this compound, the following personal protective equipment is mandatory.

Summary of Personal Protective Equipment (PPE) Requirements

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[4][5][6]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[6][7]
Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6]Protects skin and personal clothing from contamination.
Eye/Face Protection Safety goggles and a face shield, or a full face-piece respirator.[5]Protects against splashes to the eyes and face.[7]
Respiratory Protection Required when dusts are generated. An N95 respirator is recommended for both respiratory and splash protection.[8]Prevents inhalation of the powdered compound.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to avoid dust generation.[3]

  • Wash hands thoroughly with soap and water before donning gloves and after removing them.[3][6]

  • Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[3][6]

  • Take measures to prevent the build-up of electrostatic charge.[3]

Storage and Disposal Protocols

Proper storage and disposal are crucial for safety and environmental protection.

Storage and Stability

ConditionSpecification
Powder Store at -20°C for up to 3 years.[1][9] Keep in a tightly closed container in a dry, well-ventilated place.[3]
In Solvent Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Disposal Plan:

Disposal of this compound and its containers must be handled by licensed waste carriers.[3]

  • Waste Collection: Collect all waste materials, including contaminated PPE and unused product, in a designated, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate any surfaces that have come into contact with this compound.

  • Licensed Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.

  • Packaging: Inner packaging should be disposed of by licensed waste carriers. Outer packaging may be recyclable if not contaminated.[3]

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel) and transfer it to an airtight container for disposal.[3]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Response Protocol

EmergencyProcedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] Seek medical attention if you feel unwell.
Ingestion If swallowed, immediately call a POISON CENTER or doctor.[3] Rinse mouth with water. Do NOT induce vomiting.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) (Double Gloves, Gown, Eye/Face Protection) B Prepare Well-Ventilated Workspace (Chemical Fume Hood) A->B C Weigh/Handle this compound B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Labeled Hazardous Container E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nylidrin hydrochloride
Reactant of Route 2
Nylidrin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.